LL-37 FK-13
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial, Anticancer |
|---|---|
sequence |
FKRIVQRIKDFLR |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the LL-37 Peptide and its FK-13 Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system, offering a first line of defense against a wide array of pathogens.[1][2] It is the only cathelicidin found in humans and is expressed by various cells, including neutrophils, macrophages, and epithelial cells in tissues like the skin, lungs, and gastrointestinal tract.[3][4][5] Derived from the 18-kDa precursor protein hCAP-18 (human cationic antimicrobial protein 18) through proteolytic cleavage, LL-37 is a 37-amino acid, amphipathic, and cationic peptide.[3][6] Its multifaceted activities extend beyond direct microbial killing to include immunomodulation, wound healing, and angiogenesis.[1][6][7]
However, the therapeutic potential of the full-length LL-37 peptide is hampered by several limitations, including high manufacturing costs, potential for high toxicity to human cells, and susceptibility to proteolytic degradation.[3][8] This has spurred research into shorter, active fragments of LL-37 that may retain or even enhance specific biological activities while minimizing undesirable properties. One of the most studied fragments is FK-13, which corresponds to residues 17-29 of LL-37.[6][9] This fragment is considered part of the core antimicrobial region of the parent peptide.[8][10][11]
This technical guide provides a comprehensive analysis of the relationship between LL-37 and its FK-13 fragment, focusing on their comparative biological activities, mechanisms of action, and potential as therapeutic agents. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a resource for researchers in the field.
Physicochemical Properties
The fundamental differences in the physical and chemical characteristics of LL-37 and FK-13 underpin their distinct biological activities. LL-37 is a larger peptide with a higher net positive charge, contributing to its broad-spectrum activity. FK-13, being a smaller fragment, offers potential advantages in terms of synthesis cost and potentially altered cytotoxicity.[12]
| Property | LL-37 | FK-13 |
| Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | FKRIVQRIKDFLR |
| Residue Number | 37 | 13 |
| Molecular Weight (Da) | ~4493.3 | 1719.11[11] |
| Net Charge (at pH 7.4) | +6 | +5 |
| Structure | Amphipathic α-helix[13] | Predicted α-helical content of ~84.6%[13] |
| Synonyms | hCAP-18 (C-terminal fragment) | LL-37 (17-29), hCAP18 (150-162)[11] |
Comparative Biological Activity
Antimicrobial Activity
Both LL-37 and FK-13 exhibit antimicrobial properties, but their efficacy varies significantly depending on the microbial species. LL-37 generally has moderate to broad activity against numerous Gram-positive and Gram-negative bacteria.[3] In contrast, FK-13's activity is more variable, in some cases showing reduced efficacy compared to the parent peptide, while in others, particularly in synergistic combinations, it shows promise.[12][14][15] For instance, some studies report that LL-37 is not effective against MRSA strains, whereas FK-13, especially in combination with conventional antibiotics like penicillin G and ampicillin, can significantly reduce their minimum inhibitory concentrations (MICs).[12]
| Organism | Peptide | MIC (µg/mL) | MIC (µM) | Reference |
| S. aureus (MRSA 43300) | LL-37 | >512 | >128 | [12] |
| FK-13 | 75 to >300 | - | [14] | |
| E. coli | FK-13 | - | 14.1 | [13] |
| C. albicans | FK-13 | - | 28.1 | [13] |
| T. vaginalis (sensitive) | LL-37 | - | IC50: ~15 | [16] |
| FK-13 | - | IC50: ~7.5 | [16] | |
| T. vaginalis (resistant) | LL-37 | - | IC50: ~12.5 | [16] |
| FK-13 | - | IC50: ~6 | [16] |
Note: Direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.[17]
Cytotoxicity and Hemolytic Activity
A critical factor in the development of antimicrobial peptides as therapeutics is their selectivity for microbial cells over host cells. High cytotoxicity can limit clinical applications. Truncating LL-37 to fragments like FK-13 is a strategy aimed at reducing this toxicity.[9] Studies have shown that FK-13 can display antibacterial activity with minimal toxicity towards human cells.[14][18] Analogs of FK-13 have also been developed that show high cell selectivity and retain anti-inflammatory activity.[8]
| Peptide | Cell Type | Assay | Result | Reference |
| FK-13 Analogs | Human erythrocytes | Hemolysis | No detectable hemolytic activity | [9] |
| GF-17 (LL-37 fragment) | Human lung epithelial cells | Cytotoxicity | No significant difference from LL-37 | [19] |
| FK-16 (LL-37 fragment) | NIH-3T3 fibroblasts | Cytotoxicity | Non-toxic below 150 µg/mL | [18][20] |
Anti-inflammatory and Immunomodulatory Activity
LL-37 is a potent immunomodulator with both pro- and anti-inflammatory effects.[3][21] It can suppress inflammatory responses induced by bacterial components like lipopolysaccharide (LPS) through the activation of TLR2 and TLR4.[22] This is achieved by LL-37's ability to bind directly to LPS, preventing it from interacting with its receptors.[22] Conversely, LL-37 can enhance signaling through nucleic acid-sensing TLRs (TLR3, 7, 8, and 9) by protecting nucleic acids from degradation and facilitating their delivery to endosomal compartments.[22][23]
The FK-13 fragment has been shown to have nearly lost its ability to bind LPS on its own. However, analogs of FK-13 have been engineered to have a high LPS-binding ability and retain anti-inflammatory properties.[24] This demonstrates the potential to fine-tune the immunomodulatory activities of LL-37 fragments through targeted amino acid substitutions.
Mechanism of Action
Antimicrobial Mechanism
The primary antimicrobial mechanism of LL-37 and its fragments is the disruption of microbial cell membranes.[3][6] Their cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the peptides insert into the membrane, leading to pore formation, increased permeability, and ultimately cell lysis.[3][8] Beyond membrane disruption, LL-37 can also translocate into the cytoplasm and interfere with intracellular processes.[3]
Caption: Antimicrobial mechanism of LL-37 and its fragments.
Immunomodulatory Signaling Pathways
LL-37's immunomodulatory effects are complex and receptor-mediated. It can interact with several receptors on host cells, including G-protein coupled receptors (GPCRs) like formyl peptide receptor like-1 (FPRL1), and purinergic receptors like P2X7, to trigger downstream signaling cascades.[6][23] For example, activation of the P2X7 receptor can lead to inflammasome activation and the release of pro-inflammatory cytokines IL-1β and IL-18.[23]
LL-37 also modulates Toll-like Receptor (TLR) signaling. It can inhibit TLR4 signaling by sequestering LPS, thereby exerting an anti-inflammatory effect.[23][25] Conversely, it can enhance TLR3 signaling in response to viral dsRNA by facilitating its uptake into endosomes.[22][25]
Caption: Dual modulatory role of LL-37 on TLR signaling.
Experimental Protocols
Peptide Synthesis
LL-37, FK-13, and their analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[19]
Protocol:
-
Microorganism Preparation: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (microorganisms with no peptide) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in a clear well. Alternatively, read the absorbance at 600 nm using a microplate reader.[19]
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.[26][27]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight to allow for attachment.[19][27]
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Conclusion and Future Directions
The relationship between LL-37 and its FK-13 fragment highlights a key strategy in antimicrobial peptide development: the optimization of natural sequences to enhance therapeutic potential. While LL-37 possesses a broad range of beneficial activities, its drawbacks necessitate the exploration of smaller, more targeted derivatives. FK-13 represents a foundational fragment from which numerous analogs with improved properties, such as increased cell selectivity and potent synergistic effects with traditional antibiotics, have been developed.[8][24]
Future research should continue to focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the FK-13 sequence to further dissect the contributions of individual residues to antimicrobial, anti-inflammatory, and cytotoxic activities.
-
In Vivo Efficacy: Moving beyond in vitro studies to evaluate the most promising FK-13 analogs in relevant animal models of infection and inflammation.
-
Delivery Systems: Developing novel formulation and delivery strategies to improve the stability and bioavailability of these peptide-based therapeutics.
By leveraging the knowledge gained from the natural template of LL-37, researchers can continue to engineer fragments like FK-13 into next-generation therapeutic agents to combat antibiotic resistance and modulate immune responses.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Cathelicidin LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cpcscientific.com [cpcscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections [mdpi.com]
- 15. Combined antimicrobial activity of short peptide and phage-derived endolysin against antibiotic-resistant Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. invivogen.com [invivogen.com]
- 23. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. article.imrpress.com [article.imrpress.com]
- 25. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FK-13: A Bioactive Peptide Fragment of Human Cathelicidin LL-37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide fragment FK-13, derived from the human cathelicidin antimicrobial peptide LL-37. This document details its amino acid sequence, summarizes its biological activities with quantitative data, provides detailed experimental protocols for its study, and illustrates relevant signaling pathways.
Sequence of FK-13
FK-13 is a 13-amino acid peptide fragment corresponding to residues 17-29 of the human cathelicidin LL-37.[1][2] The full sequence of LL-37 is LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES.[2][3]
The specific amino acid sequence of FK-13 is:
-
One-Letter Code: FKRIVQRIKDFLR
-
Three-Letter Code: Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg
Quantitative Biological Activity of FK-13 and its Analogs
FK-13 has been identified as a core antimicrobial region of LL-37 and has been the subject of various studies to evaluate its efficacy and potential for therapeutic development.[1] Below are tables summarizing the quantitative data on its antimicrobial, anti-biofilm, and cytotoxic activities.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide/Analog | Target Organism | MIC (µg/mL) | MIC (µM) | Citation(s) |
| FK-13 | Escherichia coli | >512 | 14.1 | [4][5] |
| Staphylococcus aureus | >512 | 14.1 | [4][5] | |
| Candida albicans | - | 28.1 | [5] | |
| Methicillin-resistantS. aureus (MRSA) | >512 | - | [4] | |
| Multidrug-resistantP. aeruginosa (MDRPA) | - | - | [1] | |
| Vancomycin-resistantEnterococcus (VREF) | - | - | [1] | |
| FK-13-a1 (analog) | MRSA | - | - | [1] |
| MDRPA | - | - | [1] | |
| VREF | - | - | [1] | |
| FK-13-a7 (analog) | MRSA | - | - | [1] |
| MDRPA | - | - | [1] | |
| VREF | - | - | [1] |
Table 2: Anti-Biofilm Activity
| Peptide/Analog | Target Organism | Concentration | Biofilm Reduction (%) | Citation(s) |
| FK-13-a1 (analog) | P. aeruginosa | Not Specified | More effective than LL-37 | [1] |
| FK-13-a7 (analog) | P. aeruginosa | Not Specified | More effective than LL-37 | [1] |
Table 3: Cytotoxicity and Therapeutic Index
| Peptide/Analog | Cell Line | IC50/LD50 (µM) | Therapeutic Index | Citation(s) |
| FK-13-a1 (analog) | Not Specified | Not Specified | 6.3-fold > LL-37 | [1] |
| FK-13-a7 (analog) | Not Specified | Not Specified | 2.3-fold > LL-37 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of FK-13.
Solid-Phase Peptide Synthesis (SPPS) of FK-13
Principle: This method allows for the stepwise synthesis of a peptide chain on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents: DMF, Dichloromethane (DCM)
-
Automated or manual peptide synthesizer
Protocol:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the FK-13 sequence (Arg, Leu, Phe, Asp, Lys, Ile, Arg, Gln, Val, Ile, Arg, Lys, Phe).
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the synthesized FK-13 are confirmed by analytical RP-HPLC and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[6]
Materials:
-
FK-13 peptide stock solution
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into CAMHB and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]
-
Peptide Dilution: A serial two-fold dilution of the FK-13 peptide is prepared in CAMHB in the 96-well plate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: A positive control (bacteria in broth without peptide) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of FK-13 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
SYTOX™ Green Uptake Assay for Membrane Permeabilization
Principle: SYTOX™ Green is a fluorescent dye that cannot penetrate intact bacterial cell membranes. When the membrane is compromised by an antimicrobial peptide, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[7]
Materials:
-
FK-13 peptide
-
Bacterial suspension
-
SYTOX™ Green dye
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Bacterial Preparation: Bacteria are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in buffer to a specific optical density.
-
Dye Incubation: The bacterial suspension is incubated with a low concentration of SYTOX™ Green (e.g., 1-5 µM) in the dark for a short period to allow for stabilization.
-
Fluorescence Measurement: The baseline fluorescence is measured.
-
Peptide Addition: FK-13 is added to the bacterial suspension at various concentrations.
-
Kinetic Reading: The fluorescence intensity is monitored over time. A rapid increase in fluorescence indicates membrane permeabilization.
-
Controls: A positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (untreated cells) are included.
Membrane Depolarization Assay
Principle: This assay uses a voltage-sensitive dye, such as DiSC3(5), to monitor changes in the bacterial membrane potential. In polarized cells, the dye is taken up and its fluorescence is quenched. Depolarization of the membrane by an antimicrobial peptide leads to the release of the dye and a subsequent increase in fluorescence.
Materials:
-
FK-13 peptide
-
Bacterial suspension
-
DiSC3(5) dye
-
Buffer (e.g., HEPES with glucose)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Bacterial Preparation: Similar to the SYTOX™ Green assay, bacteria are grown, harvested, washed, and resuspended in buffer.
-
Dye Loading: The bacterial suspension is incubated with DiSC3(5) until a stable, quenched fluorescence signal is achieved, indicating dye uptake into the polarized cells.
-
Peptide Addition: FK-13 is added to the dye-loaded bacterial suspension.
-
Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.
-
Controls: A positive control (e.g., a protonophore like CCCP) and a negative control (untreated cells) are included.
Signaling Pathways and Mechanisms of Action
The primary antimicrobial mechanism of FK-13 and similar cationic antimicrobial peptides is believed to be the direct disruption of microbial cell membranes, leading to permeabilization, depolarization, and cell death. The experimental workflows to determine this are outlined above.
While the direct signaling pathways modulated by the smaller FK-13 fragment are not as extensively studied as those of its parent peptide, LL-37, it is understood that LL-37 has broad immunomodulatory functions. LL-37 can interact with various host cell receptors and modulate inflammatory responses. It is plausible that FK-13 may retain some of these immunomodulatory capabilities.
LL-37 Immunomodulatory Signaling
LL-37 can influence immune responses through several pathways:
-
Toll-Like Receptor (TLR) Modulation: LL-37 can bind to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), preventing their interaction with TLR4 and TLR2, respectively, thereby dampening the inflammatory response. Conversely, it can form complexes with self-DNA and self-RNA, leading to the activation of TLR9 and TLR7/8, which can drive pro-inflammatory responses in certain contexts like psoriasis.[2]
-
Receptor Tyrosine Kinase Activation: LL-37 can activate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling cascades that promote cell proliferation and wound healing.[2]
-
G-Protein Coupled Receptor (GPCR) Signaling: LL-37 can act as a ligand for formyl peptide receptors (FPRs), which are involved in chemotaxis and the recruitment of immune cells to sites of infection.[2]
-
P2X7 Receptor Interaction: LL-37 can modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death.[8]
Below are Graphviz diagrams illustrating a general experimental workflow for assessing membrane disruption and the known immunomodulatory signaling pathways of the parent peptide, LL-37.
Caption: Workflow for FK-13 synthesis and functional characterization.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sytox green uptake assay. [bio-protocol.org]
- 8. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FK-13: A Promising Antimicrobial and Immunomodulatory Peptide Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-13 is a 13-amino acid, C-terminally amidated peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37, spanning residues 17-29. As the core antimicrobial region of LL-37, FK-13 exhibits a broad spectrum of activity against various pathogens, including antibiotic-resistant strains. Its mechanism of action primarily involves the disruption of microbial cell membrane integrity. Beyond its direct antimicrobial effects, FK-13 and its analogs have demonstrated immunomodulatory properties, influencing inflammatory responses. With a smaller size and potentially lower cytotoxicity compared to its parent peptide, FK-13 presents a compelling candidate for the development of novel anti-infective and anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of FK-13, including its quantitative bioactivity, detailed experimental protocols for its evaluation, and an exploration of its known signaling pathways.
Core Properties of FK-13
-
Sequence: H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-OH[1]
-
One-Letter Sequence: FKRIVQRIKDFLR[1]
-
Molecular Formula: C₈₀H₁₃₅N₂₅O₁₇[1]
-
Molecular Weight: 1719.11 g/mol [1]
-
Synonyms: Cationic Antimicrobial Protein 18 (150-162) (human), hCAP18 (150-162), LL-37 (17-29)[1]
Quantitative Data
Table 1: Antimicrobial Activity of FK-13 and Analogs (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | FK-13 (µg/mL) | FK-13-a1 (µg/mL) | FK-13-a7 (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 4 | - | - | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | T144 | 4 | - | - | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | >512 | - | - | [3] |
| Escherichia coli | ATCC 25922 | 75-300 | - | - | [4] |
| Escherichia coli | B2 | 8 | - | - | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 75-300 | - | - | [4] |
| Klebsiella pneumoniae | ATCC 700603 | 16 | - | - | [2] |
| Vancomycin-resistant Enterococcus faecium (VREF) | - | - | Potent Activity | Potent Activity | [5] |
| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | - | - | Potent Activity | Potent Activity | [5] |
Note: Analogs FK-13-a1 and FK-13-a7 have shown more potent activity against resistant strains like MRSA, MDRPA, and VREF compared to LL-37.[5]
Table 2: Cytotoxicity and Therapeutic Index
| Peptide | Hemolytic Activity (at 128 µg/mL) | Cytotoxicity (BJ Fibroblasts) | Therapeutic Index (vs. LL-37) | Reference |
| FK-13 | ≤2% | Low | - | [2] |
| FK-13-a1 | - | High Cell Selectivity | 6.3-fold higher | [5] |
| FK-13-a7 | - | High Cell Selectivity | 2.3-fold higher | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of FK-13 against a target microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Peptide Preparation:
-
Prepare a stock solution of FK-13 in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the diluted peptide.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of FK-13 to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye SYTOX Green.
-
Bacterial Preparation:
-
Harvest mid-logarithmic phase bacteria by centrifugation.
-
Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of 1-5 µM.
-
Record the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Peptide Addition and Measurement:
-
Add varying concentrations of FK-13 to the wells.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
Membrane Depolarization Assay (DiSC₃-5)
This assay measures the dissipation of the bacterial membrane potential upon treatment with FK-13 using the voltage-sensitive dye DiSC₃-5.
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase, harvest, and wash.
-
Resuspend the cells in a buffer containing a low concentration of potassium ions (e.g., 5 mM HEPES).
-
-
Dye Loading:
-
Add DiSC₃-5 (typically 1-2 µM) to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
-
Assay Measurement:
Checkerboard Assay for Synergy
This method evaluates the synergistic antimicrobial effect of FK-13 in combination with conventional antibiotics.
-
Plate Setup:
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[8]
-
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of FK-13 is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.
Anti-inflammatory Signaling
While the specific anti-inflammatory signaling pathways of FK-13 are not as extensively characterized as those of the full-length LL-37, it is understood that LL-37 and its fragments can modulate the host immune response. A key interaction is with bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.
Experimental Workflow Diagrams
Workflow for MIC Determination
Workflow for Membrane Permeabilization Assay
Conclusion and Future Directions
FK-13, a core fragment of LL-37, demonstrates significant potential as a lead compound for the development of new antimicrobial and anti-inflammatory agents. Its potent activity against a range of bacteria, including resistant strains, coupled with a favorable cytotoxicity profile, makes it an attractive alternative to conventional antibiotics. The detailed protocols provided in this guide offer a framework for the consistent and reproducible evaluation of FK-13 and its analogs.
Future research should focus on a more in-depth elucidation of the specific signaling pathways modulated by FK-13 in host cells to fully understand its immunomodulatory effects. Further optimization of its structure to enhance stability, bioavailability, and therapeutic index will be crucial for its translation into clinical applications. The synergistic effects of FK-13 with existing antibiotics also warrant further investigation as a strategy to combat multidrug resistance.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Evaluation of the Antibacterial Potential of Two Short Linear Peptides YI12 and FK13 against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic membrane depolarization (DiSC3-5) assay. [bio-protocol.org]
- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unveiling the Potential of FK-13: A Technical Guide to a Promising Antimicrobial and Anti-inflammatory Peptide
For Immediate Release
This technical guide provides a comprehensive overview of the FK-13 peptide, a promising biomolecule with significant antimicrobial and anti-inflammatory properties. Addressed to researchers, scientists, and drug development professionals, this document delves into the discovery, mechanism of action, and therapeutic potential of FK-13 and its analogs.
Introduction: The Emergence of a Potent LL-37 Derivative
FK-13 is a 13-amino acid peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37, specifically corresponding to residues 17-29.[1][2] The discovery of FK-13 was driven by the need to overcome the limitations of its parent peptide, LL-37, which, despite its potent biological activities, possesses high cytotoxicity and production costs.[1] Researchers identified FK-13 as a core antimicrobial region of LL-37, exhibiting significant biological activity in a more compact and potentially safer form.[1][3]
The amino acid sequence of FK-13 is: F-K-R-I-V-Q-R-I-K-D-F-L-R .[2]
Mechanism of Action: Disrupting the Microbial Fortress
The primary mechanism of action for FK-13 and its analogs is the disruption of microbial cell membranes.[1] This process involves an initial electrostatic interaction with the negatively charged components of the bacterial membrane, followed by the insertion of the peptide into the lipid bilayer. This insertion leads to membrane permeabilization and depolarization, ultimately causing leakage of intracellular contents and cell death.[1]
Signaling Pathway: Membrane Permeabilization
The interaction of FK-13 with the bacterial membrane and subsequent disruption can be visualized as a direct signaling cascade leading to cell death.
Caption: Signaling pathway of FK-13 leading to bacterial cell death.
Antimicrobial Activity: A Broad Spectrum of Efficacy
FK-13 and its analogs have demonstrated potent antimicrobial activity against a wide range of pathogens, including antibiotic-resistant strains.[1] Analogs such as FK-13-a1 and FK-13-a7 have been specifically engineered to enhance their therapeutic index, showing increased potency against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of FK-13 and its analogs against various microbial strains.
| Peptide | Organism | MIC (μM) | Reference |
| FK-13 | Staphylococcus aureus | 14.1 | [4] |
| FK-13 | Escherichia coli | 14.1 | [4] |
| FK-13 | Candida albicans | 28.1 | [4] |
| FK-13-a1 | Methicillin-resistant S. aureus (MRSA) | 4 | [1] |
| FK-13-a1 | Multidrug-resistant P. aeruginosa (MDRPA) | 8 | [1] |
| FK-13-a7 | Methicillin-resistant S. aureus (MRSA) | 8 | [1] |
| FK-13-a7 | Multidrug-resistant P. aeruginosa (MDRPA) | 16 | [1] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Beyond its direct antimicrobial effects, FK-13 exhibits significant anti-inflammatory properties. This is primarily achieved through the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory response.[5] By binding to and neutralizing LPS, FK-13 can prevent the activation of host immune cells and the subsequent release of pro-inflammatory cytokines, thus mitigating the damaging effects of excessive inflammation.[5][6]
Synergistic Potential: Enhancing Conventional Antibiotics
A key area of interest is the synergistic effect of FK-13 and its analogs with conventional antibiotics.[7][8] By permeabilizing the bacterial membrane, these peptides can facilitate the entry of antibiotics that would otherwise be excluded, thereby increasing their efficacy and potentially overcoming resistance mechanisms.[7] Studies have shown that combinations of FK-13 with antibiotics like chloramphenicol exhibit enhanced activity against resistant bacteria.[1]
Experimental Protocols: A Guide for Researchers
This section provides detailed methodologies for key experiments used to characterize the activity of FK-13.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of FK-13.
Caption: Workflow for MIC determination of FK-13.
Protocol:
-
Peptide Preparation: Dissolve the FK-13 peptide in a suitable solvent (e.g., 0.01% acetic acid) and prepare serial two-fold dilutions in a 96-well polypropylene microtiter plate.[9]
-
Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase in Mueller-Hinton Broth (MHB) and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the peptide that completely inhibits bacterial growth.[9]
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay measures the ability of FK-13 to permeabilize bacterial membranes using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.[10][11]
Caption: Workflow for the SYTOX Green uptake assay.
Protocol:
-
Bacterial Preparation: Harvest bacteria in the mid-logarithmic phase, wash, and resuspend in a phosphate-free buffer.[10]
-
Dye Addition: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.[12]
-
Peptide Treatment: Add FK-13 to the suspension at the desired concentration.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.[11]
Membrane Depolarization Assay
This assay assesses the ability of FK-13 to depolarize the bacterial cytoplasmic membrane using the potential-sensitive dye DiSC3(5).[13][14]
Protocol:
-
Bacterial Preparation: Prepare a bacterial suspension as described for the SYTOX Green assay.
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized membranes).[14][15]
-
Peptide Addition: Add FK-13 to the suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[13]
Bacterial Killing Kinetics Assay
This assay determines the rate at which FK-13 kills bacteria over time.[16][17]
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth.[16]
-
Peptide Exposure: Add FK-13 at a specified concentration (e.g., 2x MIC) to the bacterial culture.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw aliquots from the culture.[16]
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics.[18]
Future Directions and Conclusion
The FK-13 peptide and its analogs represent a promising new frontier in the fight against infectious diseases and inflammatory conditions. Their potent, multi-faceted mechanism of action, coupled with their efficacy against resistant pathogens, makes them attractive candidates for further therapeutic development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these peptides, as well as evaluating their efficacy and safety in preclinical and clinical settings. The in-depth understanding of their discovery, mechanism, and biological activities, as outlined in this guide, provides a solid foundation for these future endeavors.
References
- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 3. Structure and Activity of a Selective Antibiofilm Peptide SK-24 Derived from the NMR Structure of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide Neutralization by Antimicrobial Peptides: A Gambit in the Innate Host Defense Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. digital.wpi.edu [digital.wpi.edu]
- 8. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. takara.co.kr [takara.co.kr]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.uva.nl [pure.uva.nl]
- 16. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. emerypharma.com [emerypharma.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the FK-13 Peptide's Mechanism of Action
Introduction
The FK-13 peptide is a 13-amino acid cationic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37, specifically corresponding to residues 17-29 (sequence: FKRIVQRIKDFLR).[1][2] As a fragment of one of the most studied human AMPs, FK-13 and its synthetic analogs have garnered significant interest as potential therapeutic agents. Their mechanism of action is multifaceted, extending beyond direct microbial killing to include anti-biofilm and anti-inflammatory activities.[1][3] This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Membrane Disruption and Permeabilization
The primary bactericidal action of FK-13 and its analogs is the rapid disruption of microbial cell membranes. This process is driven by the peptide's physicochemical properties:
-
Cationic Nature: FK-13 possesses a net positive charge, which facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[4][5]
-
Amphipathicity: The peptide has distinct hydrophobic and hydrophilic faces.[4][6] This structure allows it to insert into the lipid bilayer of the cell membrane, leading to destabilization, pore formation, and ultimately, a loss of membrane integrity.[1]
The killing kinetics are rapid, with membrane permeabilization leading to the leakage of intracellular contents and dissipation of the membrane potential, resulting in cell death.[1][4]
Quantitative Data Summary
The efficacy of FK-13 and its analogs has been quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and Therapeutic Index.
Table 1: Minimum Inhibitory Concentration (MIC) of FK-13 and Analogs
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Peptide | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |
| FK-13 | S. aureus ATCC 29213 | Sensitive | 4 | [4] |
| E. coli ATCC 25922 | Sensitive | 4 | [4] | |
| P. aeruginosa PA14 | Ampicillin-Resistant | 2 | [4] | |
| A. baumannii ATCC 19606 | Sensitive | 4 | [4] | |
| K. pneumoniae ATCC 700603 | Sensitive | 16 | [4] | |
| E. coli B2 | Colistin/Carbapenem-Resistant | 4-8 | [4][7] | |
| MRSA T144 | Methicillin-Resistant | 4 | [4] | |
| FK-13-a1 | MRSA | Methicillin-Resistant | - | [1] |
| MDRPA | Multidrug-Resistant P. aeruginosa | - | [1] | |
| VREF | Vancomycin-Resistant Enterococcus | - | [1] | |
| CKR12 | S. aureus | - | > FK-13 | [8] |
| E. coli | - | > FK-13 | [8] | |
| C. albicans | - | < FK-13 | [8] |
Note: Specific MIC values for FK-13-a1 against resistant strains were described as "more potent... than did LL-37" but not explicitly quantified in the provided search results.[1]
Table 2: Therapeutic Index and Synergistic Activity
The therapeutic index (TI) is a measure of cell selectivity, calculated as the ratio of the minimal cytotoxic concentration to the minimal effective concentration. A higher TI indicates greater selectivity for microbial cells over host cells.
| Peptide | Parameter | Comparison | Fold-Increase | Reference(s) |
| FK-13-a1 | Therapeutic Index | vs. LL-37 | 6.3 | [1][9] |
| FK-13-a7 | Therapeutic Index | vs. LL-37 | 2.3 | [1][9] |
| FK-13 | Synergy with Ampicillin | vs. MRSA | Synergistic | [10] |
| FK-13 | Synergy with Penicillin G | vs. MRSA | Synergistic | [10] |
| FK-13 | Synergy with Vancomycin | vs. E. coli | Synergistic | [5] |
| FK-13-a1 | Synergy with Chloramphenicol | vs. MRSA, MDRPA | Synergistic | [1] |
Experimental Protocols
The mechanisms of FK-13 are elucidated through a series of standardized in vitro assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of the peptide that inhibits bacterial growth.
-
Bacterial Preparation: Clinically relevant bacterial strains (e.g., MRSA T144, E. coli B2) are cultured in Mueller-Hinton (MH) broth to the logarithmic growth phase. The bacterial solution is then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[4]
-
Peptide Dilution: The FK-13 peptide is serially diluted in MH broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[4]
SYTOX Green Uptake Assay for Membrane Permeabilization
This assay measures the integrity of the bacterial cytoplasmic membrane.
-
Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.
-
Procedure:
-
Bacteria are harvested in the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., PBS).
-
The bacterial suspension is incubated with SYTOX Green dye in the dark.
-
The FK-13 peptide is added to the suspension at various concentrations (e.g., multiples of its MIC).
-
Fluorescence is monitored over time using a fluorometer. An increase in fluorescence intensity indicates membrane permeabilization.[1]
-
Membrane Depolarization Assay
This assay assesses the peptide's ability to disrupt the membrane potential.
-
Principle: The membrane potential-sensitive dye, such as DiSC3(5), is used. This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization of the membrane releases the dye, causing an increase in fluorescence.
-
Procedure:
-
Bacterial cells are washed and resuspended in a buffer containing the dye and incubated until fluorescence quenching is stable.
-
The FK-13 peptide is added, and the change in fluorescence is recorded over time. A rapid increase in fluorescence signifies membrane depolarization.[1]
-
References
- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 3. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antibacterial Potential of Two Short Linear Peptides YI12 and FK13 against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.wpi.edu [digital.wpi.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FK-13-a1 peptide [novoprolabs.com]
- 10. Etd | Peptide-antibiotic Combination Strategy for Combating Multiple Drug-resistant Bacteria | ID: b8515s757 | Digital WPI [digital.wpi.edu]
Immunomodulatory properties of LL-37 and FK-13
An In-depth Technical Guide on the Immunomodulatory Properties of LL-37 and its Derivative Peptide FK-13
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Host defense peptides (HDPs) are crucial components of the innate immune system, serving not only as endogenous antibiotics but also as potent modulators of immune responses. This technical guide provides a comprehensive overview of the immunomodulatory properties of the sole human cathelicidin, LL-37, and its functionally optimized derivative, FK-13. LL-37 exhibits a complex, often paradoxical, role in immunity, capable of both promoting and suppressing inflammation by interacting with a wide array of immune and epithelial cells through diverse signaling pathways. While its broad activity is vital for host defense, therapeutic development is hampered by potential cytotoxicity and high production costs. To address these limitations, shorter, more selective peptide fragments have been developed. This guide details FK-13, a 13-amino acid fragment of LL-37, and its synthetic analogs, which have been engineered to enhance antimicrobial efficacy and cell selectivity while retaining desirable anti-inflammatory properties. This document consolidates quantitative data, detailed experimental methodologies, and visual schematics of key molecular pathways to serve as a resource for the ongoing research and development of peptide-based immunomodulatory therapeutics.
Part 1: LL-37 - The Multifunctional Human Cathelicidin
LL-37 is a 37-amino acid, amphipathic, α-helical peptide derived from the C-terminus of the human cathelicidin antimicrobial protein (hCAP18).[1] It is expressed by various immune and epithelial cells, including neutrophils, monocytes, macrophages, and keratinocytes, particularly in response to infection or injury.[2][3][4] LL-37's functions extend far beyond direct pathogen killing, playing a pivotal role in bridging the innate and adaptive immune systems.[5]
Dual Immunomodulatory Activities
LL-37's role in immunity is highly context-dependent, exhibiting both pro-inflammatory and anti-inflammatory effects.
-
Pro-inflammatory Actions : At sites of infection, LL-37 acts as a chemoattractant for neutrophils, monocytes, mast cells, and T cells, recruiting them to the area.[1][6] It can stimulate these cells to release cytokines, chemokines, and other inflammatory mediators.[5] For instance, LL-37 can induce the degranulation of mast cells and trigger the release of IL-8 from epithelial cells.[1][5] In the context of psoriasis, LL-37 forms complexes with self-DNA and self-RNA, which then act as autoantigens that stimulate plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs) via Toll-like receptors (TLRs) to produce type I interferons (IFN-α) and other pro-inflammatory cytokines like TNF-α and IL-6.[2][5]
-
Anti-inflammatory Actions : Conversely, LL-37 can exert powerful anti-inflammatory effects. A primary mechanism is its ability to bind and neutralize lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby preventing the activation of TLR4 signaling and downregulating the subsequent inflammatory cascade.[7][8] In neutrophils stimulated with LPS, LL-37 can dose-dependently decrease the release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[9] It can also promote the expression of anti-inflammatory cytokines like IL-10 in monocytes and keratinocytes.[2][5]
Interactions with Immune and Epithelial Cells
LL-37's immunomodulatory effects are mediated through its direct interaction with a variety of cell types.
-
Neutrophils : LL-37 is stored in the secondary granules of neutrophils.[2] Upon release, it can inhibit neutrophil apoptosis, thereby prolonging their lifespan at inflammatory sites, and can also promote the formation of neutrophil extracellular traps (NETs).[5][9]
-
Monocytes and Macrophages : LL-37 influences the differentiation of monocytes into macrophages and dendritic cells.[5] It directly modulates gene expression in these cells, upregulating chemokines like MCP-1 and downregulating pro-inflammatory cytokines such as IL-12.[5][10]
-
Dendritic Cells (DCs) : LL-37 is a key signaling molecule for DCs. By forming complexes with self-nucleic acids, it facilitates their uptake into pDCs, leading to TLR9-mediated IFN-α production, a critical step in antiviral immunity and autoimmune pathogenesis.[2][5]
-
Keratinocytes : In the skin, LL-37 stimulates keratinocyte migration and proliferation, contributing to wound healing.[2][4] It also induces them to release a host of cytokines and chemokines via signaling through the Epidermal Growth Factor Receptor (EGFR) and G-protein coupled receptors (GPCRs).[5]
-
Mast Cells : LL-37 is a potent activator of mast cells, inducing degranulation through the Mas-related gene X2 (MrgX2) receptor, leading to the release of histamine and other mediators.[5]
Key Signaling Pathways
LL-37 interacts with multiple cell surface and intracellular receptors to exert its effects.
-
Formyl Peptide Receptor-Like 1 (FPRL1) : This GPCR is a primary receptor on neutrophils, monocytes, and T cells that mediates the chemotactic activity of LL-37.[1][6]
-
Toll-Like Receptors (TLRs) : LL-37's interaction with TLRs is complex. It can inhibit TLR4 signaling by sequestering LPS.[7] However, when complexed with self-DNA or self-RNA, it activates endosomal TLRs (TLR9 and TLR7/8, respectively), turning a self-molecule into a potent danger signal.[2][5]
-
P2X7 Receptor (P2X7R) : On monocytes and macrophages, LL-37 can activate the P2X7R, an ATP-gated ion channel.[5] This activation is a potent trigger for the NLRP3 inflammasome, leading to the processing and release of the highly pro-inflammatory cytokines IL-1β and IL-18.[7]
-
EGFR and other GPCRs : In epithelial cells, LL-37 can transactivate the EGFR, leading to the activation of MAPK pathways that promote cell proliferation, migration, and cytokine production.[4][5]
Quantitative Data Summary: LL-37
The following table summarizes key quantitative data regarding the immunomodulatory effects of LL-37 on various cell types.
| Cell Type | Stimulus/Peptide | Concentration | Effect | Key Cytokine/Chemokine Modulation | Reference |
| Human Neutrophils | LL-37 + LPS (100 ng/ml) | 1-10 µg/ml | Inhibition of LPS-induced cytokine release | ↓ IL-1β, IL-6, IL-8, TNF-α | [9] |
| Human Monocytes | LL-37 | Not specified | Upregulation of anti-inflammatory genes | ↑ IL-10, IL-19 | [5] |
| Human Monocytes | LL-37 | Not specified | Downregulation of pro-inflammatory genes | ↓ TNF-α, IL-12 | [5] |
| Human pDCs | LL-37/self-DNA complex | Not specified | Stimulation of Type I Interferon response | ↑ IFN-α | [2][5] |
| Human mDCs | LL-37 | Not specified | Stimulation of pro-inflammatory cytokines | ↑ TNF-α, IL-6 | [2][5] |
| Human Keratinocytes | LL-37 | Not specified | Stimulation of cytokine/chemokine release | ↑ IL-6, IL-8, IL-10, CCL2, CXCL10 | [2][5] |
| Human Mature DCs | LL-37 | up to 20 µg/ml | Total inhibition of LPS-induced cytokine secretion | ↓ IL-6, TNF-α | [5] |
Diagrams: Signaling Pathways and Workflows
Caption: LL-37 signaling in the pathogenesis of psoriasis.
Caption: Dual modulation of macrophage responses by LL-37.
Key Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation : Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Setup : Use a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate filter (e.g., 5-µm pore size) separating the upper and lower wells.
-
Loading : Load the lower wells with different concentrations of LL-37 (e.g., 0.1 to 10 µg/ml) or a control chemoattractant (like fMLP) diluted in assay buffer (e.g., HBSS with 0.1% BSA). Load the upper wells with the isolated neutrophil suspension (e.g., 1x10^6 cells/ml).
-
Incubation : Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Analysis : After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the filter (e.g., with Diff-Quik stain) to visualize the migrated cells on the bottom surface.
-
Quantification : Count the number of migrated cells in several high-power fields for each well using a light microscope. Express results as a chemotactic index (fold increase in migration over buffer control).
Protocol 2: Cytokine Release from LPS-Stimulated Neutrophils
-
Cell Isolation : Isolate human neutrophils as described in Protocol 1. Resuspend cells in a culture medium (e.g., RPMI 1640).
-
Pre-incubation : Plate the neutrophils (e.g., 2x10^6 cells/well) and pre-incubate with various concentrations of LL-37 (e.g., 1, 5, 10 µg/ml) or a vehicle control for 5-15 minutes at 37°C.[9]
-
Stimulation : Add LPS (e.g., 100 ng/ml) to the wells to stimulate the neutrophils.[9] Include controls with LL-37 alone and LPS alone.
-
Incubation : Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification : Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
Part 2: FK-13 - A Bioactive Fragment of LL-37
While LL-37 is a potent immunomodulator, its therapeutic use is challenging due to its relatively large size, high manufacturing cost, and potential for cytotoxicity at high concentrations.[6] This has driven research into identifying the minimal active regions of the peptide to create smaller, more selective, and cost-effective derivatives.
Origin and Development of FK-13 Analogs
FK-13 is a 13-amino acid peptide corresponding to residues 17-29 (FKRIVQRIKDFLR) of the parent LL-37 molecule.[6] This region was identified as a core domain responsible for much of LL-37's antimicrobial and antiviral activity.[2][6] To improve upon the properties of the native fragment, a series of analogs were designed through strategic amino acid substitutions. Two notable analogs, FK-13-a1 and FK-13-a7 , were developed to enhance cell selectivity—maximizing antimicrobial potency while minimizing toxicity to host cells.[6]
Immunomodulatory and Antimicrobial Properties
The primary focus of FK-13 analog development has been to create potent antimicrobial agents with improved safety profiles. However, these analogs have also been shown to retain the beneficial anti-inflammatory activity of the parent peptide.[6]
-
Anti-inflammatory Activity : Like LL-37, FK-13 analogs can suppress inflammatory responses. Studies have confirmed that FK-13-a1 and FK-13-a7 retain anti-inflammatory properties, suggesting they can modulate host immunity in addition to directly killing pathogens.[6]
-
Antimicrobial and Anti-biofilm Activity : FK-13-a1 and FK-13-a7 exhibit potent antimicrobial activity, often superior to the full-length LL-37, against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[4][6] They also show strong synergistic effects when combined with conventional antibiotics like chloramphenicol and are effective at disrupting biofilms.[6]
Mechanism of Action
The primary mechanism of action for FK-13 and its analogs is the rapid disruption of microbial cell membranes. Assays have demonstrated that these peptides cause membrane permeabilization and depolarization, leading to the leakage of cellular contents and cell death.[6]
Quantitative Data Summary: FK-13 Analogs vs. LL-37
The following table highlights the improved cell selectivity of FK-13 analogs compared to the parent LL-37 peptide. The therapeutic index is a ratio of toxicity to efficacy (e.g., HC50/MIC), where a higher value indicates greater cell selectivity.
| Peptide | Therapeutic Index vs. E. coli | Fold Improvement over LL-37 | Key Properties | Reference |
| LL-37 (Parent) | ~12.5 | 1x | Broad-spectrum antimicrobial, immunomodulatory, moderate cell selectivity | [4][6] |
| FK-13-a1 | ~79 | ~6.3x | High cell selectivity, potent against MRSA/MDRPA, anti-biofilm, anti-inflammatory | [4][6] |
| FK-13-a7 | ~29 | ~2.3x | High cell selectivity, potent against MRSA/MDRPA, anti-biofilm, anti-inflammatory | [4][6] |
Diagram: Logic of FK-13 Development
Caption: Rationale for the development of FK-13 analogs from LL-37.
Key Experimental Protocols
Protocol 3: Membrane Permeabilization Assay (SYTOX Green Uptake)
-
Bacterial Culture : Grow bacteria (e.g., E. coli or S. aureus) to mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., 5% TSB in 10 mM sodium phosphate buffer, pH 7.4).
-
Reagent Preparation : Prepare a working solution of SYTOX Green nucleic acid stain (a dye that only fluoresces upon binding to DNA and cannot cross the membrane of intact cells) in the same buffer (e.g., 1 µM final concentration).
-
Assay Setup : In a 96-well black plate, add the bacterial suspension and the SYTOX Green solution to each well.
-
Peptide Addition : Add various concentrations of the test peptides (e.g., FK-13-a1, LL-37) to the wells. Use a positive control that causes complete permeabilization (e.g., melittin or Triton X-100) and a negative control (buffer only).
-
Fluorescence Measurement : Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm). Record measurements kinetically over time (e.g., every 2 minutes for 30-60 minutes).
-
Analysis : An increase in fluorescence intensity over time indicates that the peptide has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular DNA.
Conclusion
The human cathelicidin LL-37 is a central regulator of the innate immune response, possessing a remarkable ability to orchestrate both pro- and anti-inflammatory activities. Its complex interactions with various immune cells and signaling pathways underscore its importance in host defense, wound healing, and immune homeostasis. However, the therapeutic potential of the full-length peptide is constrained by its multifaceted nature and potential for off-target effects.
The development of smaller, derived peptides like FK-13 and its optimized analogs represents a promising strategy in peptide-based drug development. These fragments can be engineered to retain or even enhance the most desirable therapeutic properties—such as potent, targeted antimicrobial activity and beneficial anti-inflammatory effects—while significantly improving the safety profile and reducing production costs. The success of analogs like FK-13-a1 demonstrates the power of rational peptide design to create next-generation immunomodulatory agents to combat infection and inflammation, particularly in an era of rising antibiotic resistance. Further research into these and other LL-37 derivatives is critical for translating the therapeutic promise of host defense peptides into clinical reality.
References
- 1. Evaluation of the immunomodulatory effects of C9-13-CPs in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. FK-13 peptide [novoprolabs.com]
- 4. FK-13-a1 peptide [novoprolabs.com]
- 5. Dissecting the Structure-Function Relationship of a Fungicidal Peptide Derived from the Constant Region of Human Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biophysical Properties of LL-37 and FK-13 Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of the human cathelicidin peptide LL-37 and its active fragment, FK-13. This document delves into their structural characteristics, mechanisms of action against microbial and cancer cells, and the experimental methodologies used for their characterization.
Introduction
LL-37 is a 37-amino-acid cationic and amphipathic peptide, which is the only member of the cathelicidin family found in humans. It plays a crucial role in the innate immune system, exhibiting a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1][2] Beyond its direct microbicidal effects, LL-37 is involved in various immunomodulatory functions, including chemoattraction of immune cells, promotion of wound healing, and modulation of inflammatory responses.[1][2] FK-13 is a 13-amino-acid fragment derived from LL-37 (residues 17-29) and has been identified as a core antimicrobial and anticancer region of the parent peptide.[3][4][5] The smaller size of FK-13 makes it an attractive candidate for therapeutic development due to potentially lower production costs and improved selectivity.[3]
This guide offers a comparative analysis of the biophysical attributes of LL-37 and FK-13, presenting key quantitative data in a structured format to facilitate their evaluation for research and drug development purposes.
Structural and Physicochemical Properties
LL-37 and FK-13 share the characteristic amphipathic α-helical structure common to many antimicrobial peptides, which is crucial for their interaction with cell membranes.[6][7] In aqueous solutions, these peptides are often unstructured, adopting their helical conformation upon encountering a membrane environment, such as the negatively charged membranes of bacteria or cancer cells.[6][8]
| Property | LL-37 | FK-13 | Reference(s) |
| Amino Acid Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | FKRIVQRIKDFLR | [4] |
| Number of Residues | 37 | 13 | [4] |
| Molecular Weight (Da) | ~4493 | ~1658 | [2] |
| Net Charge (at pH 7) | +6 | +5 | [4][9] |
| Hydrophobicity (%) | ~35 | High | [6][9] |
| Secondary Structure | α-helical in membrane-mimicking environments | α-helical in membrane-mimicking environments | [6][7][8] |
Mechanism of Action
The primary mechanism of action for both LL-37 and FK-13 involves the disruption of cell membranes, leading to cell death. However, they also exhibit intracellular activities and modulate host cell signaling pathways.
Antimicrobial Activity
The cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and disruption. Several models have been proposed for this process, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface, causing tension and eventual collapse, and the formation of toroidal pores.[6][11]
| Organism Type | LL-37 MIC (µM) | FK-13 MIC (µM) | Reference(s) |
| Gram-positive Bacteria | Variable | Variable | [6] |
| Gram-negative Bacteria | Generally lower than for Gram-positive | Active | [6][12] |
| Fungi (e.g., C. albicans) | Active | Active | [7][13] |
| Parasites (e.g., T. vaginalis) | Active | More effective than LL-37 | [13][14] |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and experimental conditions.
Anticancer Activity
LL-37 and its fragments, including FK-13, have demonstrated cytotoxic effects against a range of cancer cell lines.[4][15][16] The proposed mechanisms are multifaceted and can be either membrane-disruptive or involve intracellular pathways. Similar to their antimicrobial action, the peptides can preferentially interact with the negatively charged membranes of cancer cells. Intracellularly, LL-37 has been shown to induce apoptosis through both caspase-dependent and -independent pathways.[15][17] It can also modulate signaling pathways related to cell proliferation and survival, such as the p53 and ErbB pathways.[4][17]
| Cancer Cell Line | LL-37 Effect | FK-13 Effect | Reference(s) |
| Colon Cancer | Induces apoptosis and autophagy | Induces apoptosis and autophagy | [15][17] |
| Breast Cancer | Promotes proliferation and metastasis (context-dependent) | Not extensively studied | [4][17] |
| Gastric Cancer | Inhibits cell proliferation | Retains antitumor effects | [4] |
| Oral Squamous Cell Carcinoma | Tumor suppressor activity | Retains antitumor effects | [4][16] |
| Hematologic Malignancy | Induces caspase-independent apoptosis | Not extensively studied | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biophysical properties and biological activities of LL-37 and FK-13.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of LL-37 and FK-13 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin: Rink amide MBHA resin is used for C-terminally amidated peptides.
-
Swell Resin: The resin is swollen in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. The activated amino acid solution is added to the resin and allowed to react for 1-2 hours. The resin is then washed with DMF.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.[18][19][20]
Structural Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides in different environments.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. To mimic a membrane environment, spectra can be recorded in the presence of liposomes or membrane-mimicking solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.
-
Instrument Settings: CD spectra are typically recorded from 190 to 260 nm at room temperature using a 1 mm path length quartz cuvette.
-
Data Acquisition: Data is collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm. Multiple scans (e.g., 3-5) are averaged for each sample.
-
Data Analysis: The background spectrum of the buffer or liposome solution is subtracted from the peptide spectrum. The resulting data is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). The percentage of α-helical, β-sheet, and random coil content can be estimated using deconvolution software.[21][22][23]
Antimicrobial and Cytotoxicity Assays
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacteria are grown in a suitable broth to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.
-
Peptide Dilution: The peptides are serially diluted in the broth in a 96-well microtiter plate.
-
Incubation: The bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[8]
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells to assess peptide cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., fibroblasts, cancer cell lines) are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptides. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (typically 5 mg/mL in PBS) is added to each well (10-20 µL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., 100 µL of DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[3][17][24][25]
Membrane Interaction Studies
SYTOX Green Uptake Assay
This assay measures membrane permeabilization by detecting the entry of the membrane-impermeable DNA dye SYTOX Green into cells.
-
Cell Preparation: Bacterial or mammalian cells are washed and resuspended in a suitable buffer (e.g., PBS) to a specific density.
-
Dye Incubation: SYTOX Green is added to the cell suspension at a final concentration of 1-5 µM and incubated in the dark for 15-30 minutes.
-
Peptide Addition: The peptide is added to the cell suspension at the desired concentration.
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. A positive control, such as a known membrane-disrupting agent (e.g., melittin), is typically included.[5][26][27][28][29]
Membrane Depolarization Assay
This assay assesses the ability of peptides to disrupt the membrane potential using a potential-sensitive dye like DiSC₃(5).
-
Cell Preparation: Mid-log phase bacteria are washed and resuspended in a buffer containing glucose.
-
Dye Loading: The membrane potential-sensitive dye DiSC₃(5) is added to the cell suspension (e.g., 1-4 µM final concentration) and incubated until a stable, quenched fluorescence signal is achieved, indicating dye uptake into the polarized membranes.
-
Peptide Addition: The peptide is added to the dye-loaded cell suspension.
-
Fluorescence Measurement: Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence. The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[1][4][6][7][11]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphological changes induced by the peptides on cell membranes.
-
Sample Preparation: Bacterial or cancer cells are incubated with the peptide at its MIC or a higher concentration for a specific duration (e.g., 1-2 hours).
-
Fixation: The cells are fixed with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer.
-
Post-fixation: The cells are post-fixed with osmium tetroxide.
-
Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol and embedded in a resin (e.g., Epon).
-
Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate and lead citrate.
-
Imaging: The sections are examined using a transmission electron microscope to observe any changes in membrane integrity, cell morphology, or internal structures.[13][30][31][32][33]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified signaling pathways modulated by LL-37.
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
LL-37 and its fragment FK-13 are potent, multifunctional peptides with significant potential in the development of novel antimicrobial and anticancer therapeutics. Their shared amphipathic α-helical structure dictates their interaction with and disruption of microbial and cancer cell membranes. While LL-37 exhibits a broader range of immunomodulatory functions, the smaller FK-13 fragment retains significant biological activity, making it a promising lead for further optimization. This guide has provided a detailed overview of their biophysical properties, mechanisms of action, and the experimental protocols essential for their study, offering a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of these peptides will be crucial for the design of next-generation peptide-based drugs with enhanced efficacy and selectivity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scispace.com [scispace.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 5. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 9. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 12. Evaluation of the Ability of LL-37 to Neutralise LPS In Vitro and Ex Vivo | PLOS One [journals.plos.org]
- 13. Method to Visualize and Analyze Membrane Interacting Proteins by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 15. Evaluation of the Ability of LL-37 to Neutralise LPS In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. rsc.org [rsc.org]
- 19. peptide.com [peptide.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. pubcompare.ai [pubcompare.ai]
- 22. 2.3. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]
- 23. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | DNA Dye Sytox Green in Detection of Bacteriolytic Activity: High Speed, Precision and Sensitivity Demonstrated With Endolysins [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 30. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 31. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 32. dovepress.com [dovepress.com]
- 33. Membrane–Peptide Interactions: From Basics to Current Applications 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Faces of a Host Defense Peptide: Unveiling the Anticancer Potential of LL-37 and its FK-13 Fragment
An In-depth Technical Guide for Researchers and Drug Development Professionals
The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system, renowned for its broad-spectrum antimicrobial activity. However, emerging evidence reveals a more complex and context-dependent role for LL-37 in carcinogenesis, exhibiting both tumor-promoting and tumor-suppressing functions.[1][2] This guide delves into the anticancer activities of LL-37 and its derivatives, with a particular focus on the promising therapeutic potential of its shorter fragment, FK-13, and the closely related FK-16. We will explore the molecular mechanisms, summarize key quantitative data, and provide an overview of the experimental protocols used to elucidate these effects.
LL-37 and its Fragments: A Tale of Contradictory Roles in Cancer
LL-37's involvement in cancer is multifaceted. In some malignancies, such as breast, ovarian, and lung cancer, overexpression of LL-37 has been associated with tumor progression and metastasis.[3][4] Conversely, in other cancers like gastric and colon cancer, and in hematologic malignancies, LL-37 has demonstrated potent anticancer effects.[1][4] This duality underscores the importance of understanding the specific cellular context and the underlying molecular pathways.
The anticancer activity is not limited to the full-length peptide. Fragments of LL-37, such as FK-13 (residues 17-29) and FK-16 (residues 17-32), have been shown to retain, and in some cases, exceed the anticancer potency of the parent molecule, often with reduced toxicity to normal cells.[5][6][7]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of LL-37 and its fragments have been quantified across various cancer cell lines. The following tables summarize the available data, providing a comparative overview of their potency.
Table 1: Anticancer Activity of LL-37
| Cancer Type | Cell Line | Concentration | Effect | Reference |
| Gastric Cancer | AGS | 4-40 µg/mL | Inhibition of cell proliferation | [4] |
| T Leukemia | Jurkat | 25-200 µg/mL | Induction of apoptosis | [4] |
| Squamous Cell Carcinoma | SAS-H1 | 20-40 µg/mL | Anti-proliferative effects (C-terminal fragment hCAP18109–135) | [8] |
Table 2: Anticancer Activity of LL-37 Fragments (FK-13 and FK-16)
| Peptide | Cancer Type | Cell Line | Concentration | Effect | Reference |
| FK-16 | Colon Cancer | HCT116, LoVo | 20-40 µM | Induction of caspase-independent apoptosis and autophagy | [4][5] |
| FK-13 | Epidermoid Carcinoma | KB (drug-sensitive), KBv (drug-resistant) | Not specified | Toxic effects | [6] |
Delving into the Mechanisms: Signaling Pathways of Anticancer Action
The anticancer effects of LL-37 and its fragments are mediated by distinct signaling pathways, which are often cell-type specific.
LL-37's Anticancer Mechanism in Gastric Cancer
In gastric cancer cells, LL-37 exerts its antiproliferative effects through a G-protein coupled receptor (GPCR)-independent mechanism involving the inhibition of the 20S proteasome.[1][4] This leads to the upregulation of Bone Morphogenetic Protein (BMP) signaling, resulting in the phosphorylation of Smad1/5 and subsequent induction of the cell cycle inhibitor p21Waf1.[1][2][9]
Caption: LL-37 anticancer pathway in gastric cancer.
FK-16's Dual Action in Colon Cancer: Apoptosis and Autophagy
The fragment FK-16, derived from LL-37, induces a unique form of programmed cell death in colon cancer cells, characterized by the simultaneous activation of caspase-independent apoptosis and autophagy.[5] This process is initiated by the activation of p53, which in turn modulates the expression of the Bcl-2 family proteins, leading to mitochondrial dysfunction and the nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[2][5]
Caption: FK-16 induced cell death pathways in colon cancer.
Experimental Protocols: A Guide to a ssessing Anticancer Activity
The investigation of the anticancer properties of peptides like LL-37 and FK-13 relies on a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the peptide (e.g., LL-37 or FK-13) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-Independent Apoptosis Assay
To determine if apoptosis is occurring in a caspase-independent manner, the release of AIF and EndoG from the mitochondria to the nucleus is often assessed.
Protocol:
-
Cell Treatment: Cancer cells are treated with the peptide of interest.
-
Cell Fractionation: The cells are harvested, and subcellular fractions (cytosolic and nuclear) are prepared using a commercial kit.
-
Western Blotting: The protein content of each fraction is quantified, and equal amounts are separated by SDS-PAGE.
-
Immunodetection: The separated proteins are transferred to a membrane and probed with specific antibodies against AIF and EndoG.
-
Analysis: An increased presence of AIF and EndoG in the nuclear fraction of treated cells compared to untreated controls indicates caspase-independent apoptosis.
Autophagy Assay (LC3-II Expression)
The conversion of LC3-I to LC3-II is a hallmark of autophagy. This can be detected by Western blotting.
Protocol:
-
Cell Treatment: Cells are treated with the peptide.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
Western Blotting: Protein samples are subjected to SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with an antibody that recognizes both LC3-I and LC3-II.
-
Analysis: An increase in the amount of LC3-II in treated cells is indicative of an induction of autophagy.
Caption: Workflow for assessing peptide anticancer activity.
Future Perspectives and Conclusion
The human cathelicidin LL-37 and its fragments, particularly FK-13, represent a fascinating and promising area of cancer research. Their context-dependent dual role as both tumor promoters and suppressors highlights the critical need for further investigation into their mechanisms of action in different cancer types. The enhanced potency and potentially lower toxicity of fragments like FK-13 make them attractive candidates for the development of novel peptide-based cancer therapeutics. Future research should focus on elucidating the full spectrum of their molecular targets, optimizing their selectivity for cancer cells, and evaluating their efficacy in preclinical and clinical settings. This in-depth understanding will be pivotal in harnessing the therapeutic potential of these endogenous peptides in the fight against cancer.
References
- 1. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. article.imrpress.com [article.imrpress.com]
- 8. frontiersin.org [frontiersin.org]
- 9. neuropharmac.com [neuropharmac.com]
Methodological & Application
Application Notes and Protocols: Synthesis of LL-37 Derived Peptide FK-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cathelicidin peptide LL-37 is a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial and immunomodulatory activities. However, its therapeutic potential is hindered by its size, which contributes to high production costs and potential cytotoxicity.[1][2] This has led to the investigation of shorter, biologically active fragments of LL-37. FK-13, a 13-amino acid peptide corresponding to residues 17-29 of LL-37, has emerged as a promising candidate, retaining significant antimicrobial properties with potentially reduced toxicity.[3][4] FK-13 and its analogs have demonstrated potent activity against various bacteria, including antibiotic-resistant strains like MRSA, and also exhibit anti-biofilm and anti-inflammatory effects.[1][2] Its mechanism of action involves the permeabilization and disruption of microbial cell membranes.[1]
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the FK-13 peptide using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Key Applications of FK-13
-
Antimicrobial Research: Investigating novel antimicrobial agents to combat antibiotic resistance.[1]
-
Drug Development: Serving as a lead compound for the development of new anti-infective and anti-inflammatory drugs.[1][2]
-
Biomaterial Coatings: Functionalizing medical devices to prevent biofilm formation.
-
Immunology Research: Studying the structure-activity relationship of antimicrobial peptides and their role in innate immunity.
Experimental Protocols
I. Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of FK-13 (Sequence: FKRIVQRIKDFLR) on a Rink Amide resin to obtain a C-terminally amidated peptide. Automated peptide synthesizers can also be used by adapting this protocol.[5]
Materials and Reagents:
| Reagent | Supplier | Grade |
| Rink Amide Resin (100-200 mesh) | Various | Synthesis Grade |
| Fmoc-Arg(Pbf)-OH | Various | Synthesis Grade |
| Fmoc-Leu-OH | Various | Synthesis Grade |
| Fmoc-Phe-OH | Various | Synthesis Grade |
| Fmoc-Asp(OtBu)-OH | Various | Synthesis Grade |
| Fmoc-Ile-OH | Various | Synthesis Grade |
| Fmoc-Gln(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Val-OH | Various | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure / HOBt | Various | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Dithiothreitol (DDT) | Various | Reagent Grade |
| Diethyl Ether (Cold) | Various | ACS Grade |
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with an activating agent (e.g., DIC/Oxyma).
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the FK-13 sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H2O/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
Diagram of the Fmoc-SPPS Workflow for FK-13 Synthesis:
Caption: Workflow for the solid-phase synthesis of the FK-13 peptide.
II. Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
Preparative and analytical RP-HPLC system with a UV detector.
-
C18 column suitable for peptide separation.
Solvents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Inject the dissolved crude peptide onto a preparative C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
III. Peptide Characterization: Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Compare the experimentally observed molecular weight with the theoretical molecular weight of FK-13 to confirm its identity.
Quantitative Data Summary:
| Parameter | Theoretical Value | Experimental Value |
| FK-13 Sequence | FKRIVQRIKDFLR-NH2 | - |
| Molecular Formula | C78H132N24O15 | - |
| Average Molecular Weight | 1686.05 Da | To be determined by MS |
| Monoisotopic Molecular Weight | 1684.03 Da | To be determined by MS |
| Purity (Post-HPLC) | >95% | To be determined by analytical HPLC |
Biological Activity Context: Mechanism of Action
The primary antimicrobial action of FK-13, like many other cationic antimicrobial peptides, involves the disruption of the bacterial cell membrane. This interaction is initiated by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane.
Diagram of the Proposed Mechanism of Action of FK-13:
Caption: Proposed mechanism of FK-13 antimicrobial activity.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and characterization of the LL-37 derived peptide, FK-13. The detailed protocols and methodologies are intended to enable researchers to produce high-purity FK-13 for various applications, from fundamental antimicrobial research to the development of novel therapeutic agents. The provided diagrams offer a clear visualization of the synthesis workflow and the peptide's biological mechanism of action. Adherence to these protocols will facilitate the reliable and reproducible synthesis of FK-13, supporting further investigation into its therapeutic potential.
References
- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections [mdpi.com]
- 4. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
Application Notes and Protocols for FK-13 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, limiting drug penetration and contributing to the persistence of infections. FK-13, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, has emerged as a promising candidate for combating biofilm-associated infections.[1] Its primary mechanism of action involves the permeabilization and disruption of bacterial cell membranes, leading to cell death.[1] These application notes provide a detailed protocol for utilizing FK-13 in a biofilm disruption assay, enabling researchers to quantitatively assess its efficacy against pre-formed bacterial biofilms.
Principle of the Assay
This protocol details a static microtiter plate-based biofilm disruption assay. Mature biofilms of a target bacterium, such as Pseudomonas aeruginosa, are established in the wells of a 96-well plate. Subsequently, the biofilms are treated with various concentrations of FK-13. The extent of biofilm disruption is quantified using a crystal violet staining method. Crystal violet stains the remaining biofilm biomass, and the amount of dye retained is proportional to the surviving biofilm. By measuring the absorbance of the solubilized crystal violet, the concentration-dependent disruptive effect of FK-13 can be determined.
Data Presentation
Quantitative data from the biofilm disruption assay should be summarized in a clear and organized table to facilitate comparison between different concentrations of FK-13 and control groups. The data should be presented as the mean absorbance values (e.g., at OD595nm) from replicate wells, with the corresponding standard deviation. Additionally, the percentage of biofilm disruption relative to the untreated control should be calculated to normalize the results.
Table 1: Quantitative Analysis of Pseudomonas aeruginosa Biofilm Disruption by FK-13
| Treatment Group | Concentration (µg/mL) | Mean OD595nm (± SD) | Biofilm Disruption (%) |
| Untreated Control | 0 | 1.25 (± 0.08) | 0 |
| FK-13 | 8 | 0.95 (± 0.06) | 24 |
| FK-13 | 16 | 0.68 (± 0.05) | 45.6 |
| FK-13 | 32 | 0.42 (± 0.04) | 66.4 |
| FK-13 | 64 | 0.25 (± 0.03) | 80 |
| Positive Control (e.g., Tobramycin) | Specify Conc. | 0.55 (± 0.07) | 56 |
| Vehicle Control (e.g., PBS) | N/A | 1.23 (± 0.09) | 1.6 |
Note: The data presented in this table is representative and should be replaced with experimental results.
Experimental Protocols
Materials and Reagents
-
FK-13 peptide (lyophilized)
-
Target bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the FK-13 biofilm disruption assay.
Detailed Protocol
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of the target bacterium into 5 mL of appropriate growth medium.
-
Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
The following day, dilute the overnight culture 1:100 in fresh growth medium.
Step 2: Biofilm Formation
-
Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Include wells with sterile medium only to serve as a negative control.
-
Incubate the plate statically at 37°C for 24 to 48 hours to allow for the formation of mature biofilms.
Step 3: FK-13 Treatment
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm attached to the bottom and sides of the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Prepare serial dilutions of FK-13 in the appropriate growth medium or PBS at desired concentrations (e.g., ranging from a concentration below to above the expected minimum biofilm eradication concentration).
-
Add 200 µL of each FK-13 dilution to the biofilm-containing wells. Include untreated control wells (medium or PBS only) and a positive control (another known biofilm-disrupting agent, if available).
-
Incubate the plate at 37°C for a specified treatment period, typically 24 hours.
Step 4: Quantification of Biofilm Disruption
-
After incubation, aspirate the medium from the wells.
-
Wash the wells twice with 200 µL of sterile PBS to remove disrupted biofilm and dead cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Carefully remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS or until the wash solution is clear.
-
Invert the plate and gently tap on a paper towel to remove any excess liquid. Allow the plate to air dry completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization of the dye.
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 595 nm (OD595nm) using a microplate reader.
Step 5: Data Analysis
-
Subtract the absorbance of the negative control (sterile medium) from all experimental wells.
-
Calculate the mean and standard deviation for each treatment group.
-
Calculate the percentage of biofilm disruption using the following formula: % Disruption = [1 - (OD of FK-13 treated well / OD of untreated control well)] * 100
Signaling Pathway Visualization
FK-13, like other cationic antimicrobial peptides, primarily targets the bacterial cell membrane. Its disruptive action can indirectly affect various cellular signaling pathways that are dependent on membrane integrity and proton motive force. For instance, disruption of the cell membrane can dissipate the ion gradients necessary for ATP synthesis and nutrient transport, and can also interfere with cell-to-cell communication systems like quorum sensing, which are often involved in biofilm maintenance.
Caption: Putative signaling disruption by FK-13 leading to biofilm dispersal.
References
Application Notes and Protocols: LL-37 Derived FK-13 Peptide in Wound Healing Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cathelicidin antimicrobial peptide LL-37 is a crucial component of the innate immune system, demonstrating a multifaceted role in host defense and tissue repair. Its functions extend beyond direct antimicrobial activity to include the modulation of inflammation and the promotion of wound healing processes such as cell migration, proliferation, and angiogenesis.[1] The 13-amino acid fragment, FK-13 (sequence: FKRIVQRIKDFLR), represents a key functional domain of LL-37.[2] While research has highlighted the potent antimicrobial and anti-inflammatory properties of FK-13 and its analogs, its direct contribution to cellular aspects of wound healing, such as keratinocyte migration and angiogenesis, remains an active area of investigation.[3][4]
These application notes provide a comprehensive overview of the potential roles of the FK-13 peptide in wound healing, based on the known functions of its parent peptide, LL-37. Detailed protocols for key in vitro assays are provided to facilitate further research into the specific effects of FK-13 on skin and endothelial cells.
Mechanism of Action and Signaling Pathways (Inferred from LL-37)
The wound healing process is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling.[5] LL-37, and by extension its active fragments like FK-13, is thought to influence these stages through interactions with various cell surface receptors on keratinocytes, fibroblasts, endothelial cells, and immune cells.[1][2]
Key Signaling Pathways Associated with LL-37 in Wound Healing:
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: LL-37 can induce the transactivation of the EGFR in keratinocytes, a critical step for initiating cell migration and proliferation, which are essential for re-epithelialization of the wound.[6][7] This process is mediated by the release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF).[6]
-
Formyl Peptide Receptor Like-1 (FPRL1/FPR2) Activation: LL-37 is a known agonist for FPRL1, a G protein-coupled receptor expressed on various immune and epithelial cells. Activation of this receptor can stimulate cell migration and modulate inflammatory responses.[1]
-
P2X7 Receptor (P2X7R) Signaling: In fibroblasts, LL-37 has been shown to interact with the P2X7 receptor, influencing cell migration through the activation of MAPK signaling pathways. This interaction may play a role in regulating fibrosis during wound remodeling.[8]
The following diagram illustrates the potential signaling pathways that FK-13 may activate, based on the known mechanisms of its parent peptide, LL-37.
Caption: Inferred signaling pathways of FK-13 in wound healing.
Data Presentation: Expected Outcomes of FK-13 in Wound Healing Assays
While specific quantitative data for the FK-13 peptide in wound healing assays are limited in the current literature, the following tables summarize the expected outcomes based on the known activities of the parent LL-37 peptide. These tables are intended to serve as a guide for researchers designing experiments to investigate FK-13.
Table 1: Expected Effects of FK-13 on Keratinocyte and Fibroblast Function In Vitro
| Assay | Cell Type | Expected Outcome with FK-13 Treatment | Potential Quantitative Readout |
| Scratch Wound Assay | Keratinocytes (e.g., HaCaT), Fibroblasts (e.g., HDF) | Increased rate of wound closure compared to untreated controls. | % Wound Closure at 24h and 48h |
| Proliferation Assay | Keratinocytes, Fibroblasts | Increased cell viability and proliferation. | Absorbance (MTT/XTT) or cell count |
| Transwell Migration | Keratinocytes, Fibroblasts | Enhanced cell migration towards an FK-13 gradient. | Number of migrated cells per field |
| Cytokine Production | Macrophages, Keratinocytes | Modulation of pro- and anti-inflammatory cytokine release (e.g., decreased TNF-α, increased IL-10). | Cytokine concentration (pg/mL or ng/mL) |
Table 2: Expected Effects of FK-13 on Endothelial Cell Function In Vitro
| Assay | Cell Type | Expected Outcome with FK-13 Treatment | Potential Quantitative Readout |
| Tube Formation Assay | HUVECs | Increased formation of capillary-like structures on Matrigel. | Number of nodes, branches, and total tube length |
| Proliferation Assay | HUVECs | Increased endothelial cell proliferation. | Absorbance (MTT/XTT) or cell count |
| Migration/Invasion Assay | HUVECs | Enhanced migration and invasion through a basement membrane matrix. | Number of migrated/invaded cells |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of the FK-13 peptide in promoting wound healing processes.
Protocol 1: Keratinocyte/Fibroblast Scratch Wound Healing Assay
This assay is used to assess the effect of FK-13 on the collective migration of skin cells, simulating the closure of a wound.
Caption: Workflow for the scratch wound healing assay.
Materials:
-
Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDF)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
FK-13 peptide (lyophilized)
-
Sterile, deionized water or appropriate solvent for peptide reconstitution
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL or 1000 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes or fibroblasts into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well. A perpendicular scratch can also be made to create a cross-shaped wound.
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free medium containing various concentrations of the FK-13 peptide (e.g., 0.1, 1, 10 µg/mL). Include a vehicle-only control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Return the plate to the incubator.
-
Imaging (Subsequent Time Points): Capture images of the same fields at 24 and 48 hours post-scratch.
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at Time 0.
Protocol 2: Endothelial Cell Tube Formation Assay (Angiogenesis)
This assay assesses the ability of FK-13 to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Caption: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Low-serum endothelial cell basal medium (e.g., EBM-2 with 0.5-1% FBS)
-
Matrigel® Basement Membrane Matrix (or similar)
-
FK-13 peptide
-
96-well tissue culture plates, pre-chilled
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum basal medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Treatment: Prepare cell suspensions containing different concentrations of FK-13 (e.g., 0.1, 1, 10 µg/mL). Include a vehicle-only control and a positive control (e.g., VEGF).
-
Cell Seeding: Gently add 100 µL of the treated cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Monitor for tube formation periodically.
-
Imaging: Capture images of the capillary-like structures using an inverted microscope.
-
Analysis: Quantify the extent of tube formation by measuring the number of nodes, number of branches, and total tube length using an angiogenesis analyzer plugin for ImageJ or similar software.
Conclusion
The LL-37 derived peptide, FK-13, holds promise as a therapeutic agent in wound healing due to its established antimicrobial and anti-inflammatory properties. While its direct effects on cell migration and angiogenesis are not yet fully elucidated, its origin from the pro-healing peptide LL-37 suggests significant potential. The provided protocols and conceptual frameworks are designed to empower researchers to systematically investigate the wound healing capabilities of FK-13, potentially leading to the development of novel therapeutics for acute and chronic wounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Induction of keratinocyte migration via transactivation of the epidermal growth factor receptor by the antimicrobial peptide LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathelicidin antimicrobial peptide inhibits fibroblast migration via P2X7 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
FK-13 Peptide: A Potential Anti-HIV Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK-13 peptide, a 13-residue fragment (FKRIVQRIKDFLR) derived from the human cathelicidin antimicrobial peptide LL-37, has been identified as a promising candidate in the development of novel anti-HIV therapeutics. As the smallest active fragment of LL-37, FK-13 exhibits inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1). This document provides a comprehensive overview of the quantitative data supporting its anti-HIV activity, detailed experimental protocols for its evaluation, and visual representations of its proposed mechanism of action and experimental workflows.
Data Presentation
The anti-HIV-1 activity and cytotoxicity of FK-13 and related peptides have been evaluated to determine their therapeutic potential. The following table summarizes the key quantitative data.
| Peptide | Sequence | IC50 (μg/ml) | TC50 (μg/ml) | Therapeutic Index (TI = TC50/IC50) |
| FK-13 | FKRIVQRIKDFLR | 1.8 | >200 | >111.1 |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRN | 1.1 | 150 | 136.4 |
| GI-20 | GIKEFKRIVQRIKDFLRNLV | 0.4 | 110 | 275.0 |
| KR-12 | KRIVQRIKDFLR | >100 | >200 | - |
Table 1: Anti-HIV-1 activity (IC50), cytotoxicity (TC50), and Therapeutic Index (TI) of FK-13 and related peptides. Data extracted from Wang et al., 2008.[1][2][3][4]
Mechanism of Action
The primary mechanism of action for FK-13 and other cathelicidin-derived peptides against HIV-1 is believed to be the inhibition of viral entry into the host cell.[2][5] While some studies suggest that LL-37 and its fragments can also inhibit HIV-1 reverse transcriptase and, to a lesser extent, protease, the most significant activity is at the entry stage.[1][5] The peptide's sequence, helical structure, and the presence of aromatic residues are crucial for its anti-HIV activity.[2][4] FK-13 likely interacts with the HIV-1 envelope glycoproteins, gp120 and gp41, disrupting the conformational changes required for the fusion of the viral and cellular membranes.[6][7][8]
Proposed HIV-1 Entry Inhibition Pathway by FK-13
Caption: Proposed mechanism of HIV-1 entry and inhibition by the FK-13 peptide.
Experimental Protocols
HIV-1 Entry Inhibition Assay
This assay determines the concentration of the peptide required to inhibit 50% of viral replication (IC50).
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
FK-13 peptide stock solution
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
Triton X-100 (5% solution)
Protocol:
-
Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the FK-13 peptide in complete culture medium.
-
Pre-incubate 100 TCID50 (50% tissue culture infective dose) of HIV-1 with the diluted peptide concentrations for 30 minutes at 37°C.
-
Add the virus-peptide mixture to the MT-2 cells.
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
On the day of harvest, lyse the cells by adding an equal volume of 5% Triton X-100 to the culture supernatant.
-
Quantify the p24 antigen concentration in the cell lysates using a p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the peptide concentration.
Cell-Cell Fusion Assay
This assay measures the ability of the peptide to inhibit the fusion of cells expressing the HIV-1 envelope with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., HEK293T cells) co-transfected with plasmids expressing HIV-1 Env and a reporter gene (e.g., Tat).
-
Target cells (e.g., TZM-bl cells) expressing CD4, CCR5, CXCR4, and an LTR-driven reporter gene (e.g., luciferase or β-galactosidase).
-
FK-13 peptide stock solution.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Reporter gene assay system (e.g., luciferase assay reagent).
Protocol:
-
Seed target cells (TZM-bl) in a 96-well plate and incubate for 24 hours.
-
Detach effector cells (HEK293T-Env/Tat) and overlay them onto the target cells in the presence of varying concentrations of the FK-13 peptide.
-
Co-culture the cells for 6-24 hours at 37°C to allow for cell fusion.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.
-
Calculate the percentage of fusion inhibition at each peptide concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the peptide that is toxic to 50% of the cells (TC50).
Materials:
-
Cell line used in the antiviral assays (e.g., MT-2 or TZM-bl cells).
-
FK-13 peptide stock solution.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Add serial dilutions of the FK-13 peptide to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 4-5 days).
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µl of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each peptide concentration and determine the TC50 value.
Experimental and Logical Workflows
General Workflow for Evaluating FK-13 Anti-HIV Activity
References
- 1. Effects of cathelicidin and its fragments on three key enzymes of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Human Immunodeficiency Virus Type 1 Activities of Antimicrobial Peptides Derived from Human and Bovine Cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-human immunodeficiency virus type 1 activities of antimicrobial peptides derived from human and bovine cathelicidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of human cathelicidin and fragments on HIV-1 enzymes | HKMJ [hkmj.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mimicking Protein–Protein Interactions through Peptide–Peptide Interactions: HIV-1 gp120 and CXCR4 [frontiersin.org]
Application Notes and Protocols: Synergistic Application of FK-13 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that pair conventional antibiotics with agents that can potentiate their effects. FK-13, a 13-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37, has emerged as a compelling candidate for such a role. These application notes provide a comprehensive overview of the synergistic potential of FK-13 in combination with conventional antibiotics, detailing its mechanism of action, protocols for evaluating synergy, and quantitative data from relevant studies.
Mechanism of Synergy
FK-13 exerts its antimicrobial activity primarily by disrupting the integrity of bacterial cell membranes. This membrane permeabilization is the key to its synergistic action with conventional antibiotics. By creating pores or channels in the bacterial membrane, FK-13 facilitates the entry of other antibiotic molecules into the cell, allowing them to reach their intracellular targets at concentrations that would otherwise be sub-lethal. This mechanism can be particularly effective against bacteria that have developed resistance through mechanisms that limit antibiotic uptake.
Furthermore, the interaction of FK-13 with the bacterial membrane can trigger cellular stress responses. In Gram-negative bacteria, this can involve the activation of the PhoQ/PhoP two-component system, which regulates genes involved in modifying the cell envelope. In Gram-positive bacteria, damage to the cell wall can induce a cell wall stress stimulon. While these are typically survival responses, the simultaneous assault by a conventional antibiotic can overwhelm these adaptive mechanisms, leading to enhanced bacterial killing.
Quantitative Data on Synergistic Interactions
The synergistic effect of antimicrobial peptides like FK-13 and its parent molecule, LL-37, in combination with conventional antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5. The following tables summarize findings from studies on LL-37 and its derivatives, providing an indication of the potential synergistic combinations for FK-13.
Table 1: Synergistic Activity of LL-37 and its Derivatives against Gram-Negative Bacteria
| Bacterial Species | Conventional Antibiotic | AMP Derivative | FICI Value | Interpretation |
| Pseudomonas aeruginosa | Polymyxin B | LL-37 | ≤ 0.5 | Synergy[1][2] |
| Pseudomonas aeruginosa | Ciprofloxacin | LL-37 | Additive | Additive[1][2] |
| Pseudomonas aeruginosa | Tobramycin | Glatiramer Acetate | Synergistic | Synergy[3] |
| Escherichia coli | Polymyxin B | LL-37 | ≤ 0.5 | Synergy[1][2] |
| Klebsiella pneumoniae | Chloramphenicol | K11 | Synergistic (80% of isolates) | Synergy[4] |
| Klebsiella pneumoniae | Meropenem | K11 | Synergistic (73% of isolates) | Synergy[4] |
Table 2: Synergistic Activity of LL-37 and its Derivatives against Gram-Positive Bacteria
| Bacterial Species | Conventional Antibiotic | AMP Derivative | FICI Value | Interpretation |
| Staphylococcus aureus (MRSA) | Penicillin G | FK16 | Synergistic | Synergy[5] |
| Staphylococcus aureus (MRSA) | Ampicillin | FK16 | Synergistic | Synergy[5] |
| Staphylococcus aureus (MRSA) | Linezolid | FK16 | Synergistic | Synergy[5] |
| Staphylococcus aureus (MRSA) | Chloramphenicol | FK-13 analogs | Synergistic | Synergy[6] |
| Staphylococcus aureus (VISA) | Vancomycin + Beta-lactams | N/A | Synergistic | Synergy[7] |
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. FK-13 and related peptides have demonstrated the ability to inhibit biofilm formation and eradicate established biofilms, an effect that is enhanced in combination with conventional antibiotics.
Table 3: Synergistic Anti-Biofilm Activity
| Bacterial Species | Conventional Antibiotic | AMP/Adjuvant | Effect |
| Pseudomonas aeruginosa | Tobramycin | Itaconic Acid | ~4-fold enhancement in biofilm eradication[8] |
| Pseudomonas aeruginosa | Ciprofloxacin | QSI C11 | 4-6 log reduction in biofilm surface area[9] |
| Pseudomonas aeruginosa | Tobramycin | QSI C11 | 4-6 log reduction in biofilm surface area[9] |
| Klebsiella pneumoniae | Meropenem | K11 | Enhanced activity against strong biofilm producers[4] |
| Staphylococcus epidermidis | N/A | FK-16, GF-17 | Effective biofilm removal[10][11] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the FICI of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of FK-13 and conventional antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of the conventional antibiotic horizontally along the microtiter plate.
-
Prepare serial twofold dilutions of FK-13 vertically down the microtiter plate.
-
The final volume in each well should be 100 µL, containing a combination of both agents at different concentrations.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial activity over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
FK-13 and conventional antibiotic at desired concentrations (e.g., 0.5 x MIC, 1 x MIC)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare tubes with growth medium containing:
-
No antimicrobial (growth control)
-
FK-13 alone
-
Conventional antibiotic alone
-
FK-13 and conventional antibiotic in combination
-
-
Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared to the most active single agent.
SYTOX Green Uptake Assay for Membrane Permeabilization
This assay measures the disruption of the bacterial cytoplasmic membrane.
Materials:
-
Bacterial suspension
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend mid-log phase bacteria in the appropriate buffer to a standardized optical density (e.g., OD600 of 0.1).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.
-
Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Add FK-13 at the desired concentration.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
Include a positive control of completely permeabilized cells (e.g., heat-killed or alcohol-treated) and a negative control (untreated cells).
Membrane Depolarization Assay using DiSC3(5)
This assay assesses the dissipation of the bacterial membrane potential.
Materials:
-
Bacterial suspension
-
DiSC3(5) fluorescent dye
-
Buffer (e.g., HEPES with glucose)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend mid-log phase bacteria in buffer to a standardized optical density.
-
Add DiSC3(5) to a final concentration of 0.5-2 µM and incubate until the fluorescence signal stabilizes (this indicates dye uptake into the polarized membrane and self-quenching).
-
Measure the stable, quenched fluorescence baseline.
-
Add FK-13 at the desired concentration.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates dye release from the depolarized membrane.
-
A protonophore like CCCP can be used as a positive control for complete depolarization.
Visualizations
Signaling Pathway of FK-13 Synergistic Action
References
- 1. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Activity of Repurposed Peptide Drug Glatiramer Acetate with Tobramycin against Cystic Fibrosis Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing FK-13 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for assessing the cytotoxic effects of the novel compound FK-13 on cultured mammalian cells. Cytotoxicity testing is a critical step in the drug discovery process, providing essential information about a compound's potential toxicity and its mechanism of action. The following protocols outline three common and well-established methods for quantifying cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.
I. Cell Culture Preparation for Cytotoxicity Assays
Objective: To prepare healthy, actively dividing cell cultures for treatment with FK-13.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well and 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well or 6-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
II. Experimental Protocols for Cytotoxicity Assessment
A. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cells seeded in a 96-well plate
-
FK-13 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
Protocol:
-
Compound Treatment:
-
Prepare serial dilutions of FK-13 in complete culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the different concentrations of FK-13 to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for FK-13) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6] A breach in plasma membrane integrity leads to the leakage of this stable cytosolic enzyme.[6]
Materials:
-
Cells seeded in a 96-well plate
-
FK-13 stock solution
-
Complete culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
Protocol:
-
Compound Treatment:
-
Follow the same procedure for compound treatment as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.[5]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7]
-
-
LDH Reaction and Measurement:
C. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]
Materials:
-
Cells seeded in a 6-well plate
-
FK-13 stock solution
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Compound Treatment:
-
Treat cells in 6-well plates with different concentrations of FK-13 for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
III. Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: MTT Assay - Cell Viability after FK-13 Treatment
| FK-13 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
|---|---|---|
| 0 (Control) | 100 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 |
| X5 | | |
Table 2: LDH Assay - Cytotoxicity after FK-13 Treatment
| FK-13 Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
|---|---|---|
| 0 (Spontaneous Release) | 0 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 |
| Max Release (Lysis) | | 100 |
Table 3: Annexin V/PI Assay - Percentage of Cell Populations after FK-13 Treatment
| FK-13 Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| 0 (Control) | |||
| X1 | |||
| X2 |
| X3 | | | |
IV. Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: Experimental workflow for assessing the cytotoxicity of FK-13.
General Apoptosis Signaling Pathway
Caption: A simplified diagram of common apoptosis signaling pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Microscopy of LL-37 and FK-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human cathelicidin antimicrobial peptide LL-37 and its active fragment FK-13 are key components of the innate immune system. Beyond their direct antimicrobial activities, these peptides are crucial modulators of inflammatory and immune responses. Immunofluorescence microscopy is an invaluable technique to visualize the subcellular localization of LL-37 and FK-13, providing insights into their mechanisms of action and interactions with host cells. These application notes provide detailed protocols and supporting data for the immunofluorescent staining of LL-37 and, by extension, its derivative FK-13.
Data Presentation
Quantitative Analysis of LL-37 Co-localization
The following tables summarize quantitative data from immunofluorescence studies on LL-37, offering insights into its interaction with cellular components.
| Marker | Cell Type | Condition | Co-localization (%) | Reference |
| TLR3 | BEAS-2B | LL-37 + poly(I:C) | ~35% | [1] |
| TLR3 | BEAS-2B | LL-37 + poly(I:C) + LL-29 | ~15% | [1] |
| Rab5 (Early Endosome) | BEAS-2B | LL-37 + poly(I:C) | ~40% | [2][3] |
| Rab7 (Late Endosome) | BEAS-2B | LL-37 + poly(I:C) | ~25% | [3] |
| Rab11 (Recycling Endosome) | BEAS-2B | LL-37 + poly(I:C) | ~10% | [3] |
| LAMP1 (Lysosome) | BEAS-2B | LL-37 + poly(I:C) | ~5% | [3] |
Fluorescence Intensity Measurements of TLRs upon LL-37 Stimulation in Mast Cells
| TLR | Time Point | Fluorescence Intensity (Arbitrary Units) | Reference |
| TLR4 | 3 h | 227.7 ± 36.6 | [4] |
| TLR4 | Control (0 h) | 80.4 ± 14.1 | [4] |
| TLR7 | 1 h | 237.8 ± 34.5 | [4] |
| TLR7 | 3 h | 247.4 ± 13.6 | [4] |
| TLR7 | 6 h | 250.2 ± 8.7 | [4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Intracellular LL-37 in Epithelial Cells
This protocol is adapted from studies on A549 lung epithelial cells and can be optimized for other adherent cell lines.[5]
Materials:
-
Human lung epithelial cells (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LL-37 peptide
-
12-mm glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LL-37 polyclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed A549 cells onto 12-mm glass coverslips in a 24-well plate at a density of 1x10^5 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with the desired concentration of LL-37 (e.g., 10 µg/mL) for various time points (e.g., 30 min, 1 h, 4 h) at 37°C.
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-LL-37 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and once with distilled water. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the slides using a confocal or fluorescence microscope. LL-37 will appear green, and the nuclei will be blue.
Protocol 2: Immunofluorescence Staining for Co-localization of LL-37 and TLR3
This protocol is based on studies in BEAS-2B cells and is designed to investigate the interaction between LL-37 and Toll-like receptor 3.[1]
Materials:
-
Human bronchial epithelial cells (BEAS-2B)
-
LL-37 peptide and poly(I:C)
-
Primary antibodies: Rabbit anti-LL-37 and Goat anti-TLR3
-
Secondary antibodies: Alexa Fluor 594-conjugated donkey anti-rabbit IgG and Alexa Fluor 488-conjugated donkey anti-goat IgG
-
Other reagents as listed in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, treating cells with LL-37 (e.g., 1.0 µM) and poly(I:C) (e.g., 130 ng/mL).
-
Follow steps 3-5 from Protocol 1 for fixation, permeabilization, and blocking.
-
Primary Antibody Incubation: Co-incubate the cells with both rabbit anti-LL-37 and goat anti-TLR3 primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a mixture of Alexa Fluor 594-conjugated donkey anti-rabbit IgG and Alexa Fluor 488-conjugated donkey anti-goat IgG secondary antibodies for 1 hour at room temperature in the dark.
-
Follow steps 8-10 from Protocol 1 for counterstaining, mounting, and imaging. LL-37 will appear red, TLR3 green, and co-localized signals yellow/orange.
Protocol 3: Immunofluorescence Staining for FK-13 (Theoretical)
As FK-13 is a fragment of LL-37, a similar protocol to that of LL-37 can be applied, with the critical requirement of a specific primary antibody that recognizes the FK-13 epitope.
Materials:
-
Primary antibody: A highly specific polyclonal or monoclonal antibody that recognizes the FK-13 sequence (FKRIVQRIKDFLR).
-
Other reagents as listed in Protocol 1.
Procedure:
-
Follow the general steps outlined in Protocol 1 or 2, depending on whether intracellular localization or co-localization is being investigated.
-
Critical Step: The primary antibody incubation should be performed with the anti-FK-13 antibody at an optimized dilution.
-
The choice of secondary antibody will depend on the host species of the primary anti-FK-13 antibody.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: LL-37 Signaling Pathways.
Caption: Immunofluorescence Workflow.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the cellular dynamics of LL-37 and its derivatives like FK-13. Successful immunofluorescence staining hinges on the specificity of the antibodies and careful optimization of the protocol for the specific cell type and experimental conditions. These methods will aid in elucidating the multifaceted roles of these peptides in health and disease.
References
- 1. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Human Antimicrobial Peptide LL-37, but Not the Mouse Ortholog, mCRAMP, Can Stimulate Signaling by Poly(I:C) through a FPRL1-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathelicidin LL-37 Affects Surface and Intracellular Toll-Like Receptor Expression in Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction and Cellular Localization of the Human Host Defense Peptide LL-37 with Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing LL-37 and FK-13 Cytotoxicity
Welcome to the technical support center for researchers working with the antimicrobial and immunomodulatory peptides LL-37 and FK-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce unintended cytotoxicity in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are LL-37 and FK-13, and why are they used in research?
LL-37 is a naturally occurring human cathelicidin peptide that plays a crucial role in the innate immune system. It exhibits broad-spectrum antimicrobial activity and modulates immune responses.[1][2] FK-13 is a shorter, synthetic fragment of LL-37 (residues 17-29) that was developed to retain the antimicrobial properties of the parent peptide while minimizing toxicity to human cells.[3][4] Both are studied for their therapeutic potential against infections and in modulating inflammation.
Q2: What causes LL-37 and FK-13 to be cytotoxic to cell lines?
The primary mechanism of action for these cationic peptides involves interacting with and disrupting cell membranes.[2] While they preferentially target the negatively charged membranes of bacteria, at higher concentrations they can also affect eukaryotic cell membranes, which can lead to cytotoxicity.[2][3]
The specific cytotoxic mechanisms of LL-37 can include:
-
Pyroptosis and/or Necrosis: Induction of a pro-inflammatory cell death pathway involving the activation of caspase-1 and caspase-8.[5]
-
Apoptosis: At certain concentrations, particularly when cells are co-stimulated with pathogens, LL-37 can promote apoptosis through mitochondrial membrane depolarization and activation of caspase-9 and caspase-3.[1][6]
-
Autophagy-Related Cell Death: In cells with dysfunctional autophagy, LL-37 can accumulate and induce cell death.[7][8]
FK-13 is designed for better cell selectivity, but like most antimicrobial peptides, it can cause membrane disruption and cell lysis at high concentrations.[4]
Q3: How can I measure the cytotoxicity of these peptides in my experiment?
Several standard assays can be used to quantify cell viability and death:
-
MTT Assay: Measures the metabolic activity of viable cells. A reduction in signal indicates decreased viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of cell lysis and membrane damage.[9]
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.
Troubleshooting Guide
This guide addresses the common issue of excessive cell death in cultures treated with LL-37 or FK-13.
Problem: I'm observing high levels of cell death at my desired experimental concentration.
High cytotoxicity can mask the specific antimicrobial or immunomodulatory effects you wish to study. Below are several strategies to mitigate this issue, ranging from simple adjustments to more advanced reformulations.
Solution 1: Optimize Peptide Concentration
Cytotoxicity is often dose-dependent. The first step is to determine the precise therapeutic window for your specific cell line and experimental conditions.
Q: How do I find the optimal balance between efficacy and toxicity?
A: Perform a dose-response experiment. Treat your cells with a serial dilution of the peptide (e.g., from 0.5 µg/mL to 100 µg/mL) and measure cell viability after a set incubation period (e.g., 24 hours). This will help you identify the highest concentration that does not cause significant cell death, known as the Maximum Non-Toxic Concentration (MNTC). Compare this with the peptide's Minimum Inhibitory Concentration (MIC) for your target pathogen to assess the therapeutic index.
Table 1: Example Cytotoxicity Data for LL-37 and its Derivatives
| Peptide | Cell Line | Assay | Key Result | Reference |
|---|---|---|---|---|
| LL-37 | Jurkat T-cells | PI Exclusion | Significant cell death at 60 µg/mL after 16h | [6] |
| LL-37 | Human Nasal Epithelial Cells | Cell Lysis Assay | Dose-dependent cell death and lysis | [5] |
| FK-13 | NIH-3T3 Fibroblasts | MTT Assay | No toxicity observed up to 300 µg/mL | [3][10] |
| GF-17 (FK-16 analog) | NIH-3T3 Fibroblasts | MTT Assay | No toxicity observed below 75 µg/mL | [3][10] |
| FK-16 | NIH-3T3 Fibroblasts | MTT Assay | No toxicity observed below 150 µg/mL |[3][10] |
Workflow for Optimizing Peptide Concentration
Caption: Experimental workflow for determining the MNTC of a peptide.
Solution 2: Use a Co-treatment or Alternative Formulation
If dose optimization is insufficient, co-administering a protective agent or changing the peptide's formulation can significantly reduce toxicity.
Q: Can other molecules protect my cells from LL-37?
A: Yes. Synthetic glycosaminoglycans (GAGs) have been shown to be effective. For example, the synthetic GAG GM-0111 blocks LL-37-induced cell death and inflammatory responses in a dose-dependent manner by inhibiting the peptide's interaction with the cell.[5]
LL-37 Cytotoxicity and GM-0111 Protection
Caption: GM-0111 can inhibit LL-37-induced cell death.
Q: Can changing the peptide delivery method reduce cytotoxicity?
A: Absolutely. Encapsulating the peptide in a liposomal formulation is a highly effective strategy. For instance, formulating an LL-37 fragment (LL17-32) within DOPC liposomes was shown to significantly reduce its cytotoxicity towards human gingival keratinocytes while preserving its antibacterial activity against P. gingivalis.[11]
Solution 3: Switch to a Less Toxic Peptide Analog
FK-13 is itself an analog designed to be less toxic than LL-37. Further modifications have yielded peptides with even greater cell selectivity.
Q: Are there analogs of FK-13 that are even safer for my cells?
A: Yes. Researchers have designed FK-13 analogs with amino acid substitutions to improve the therapeutic index (the ratio of toxicity to antimicrobial activity). The analogs FK13-a1 and FK13-a7 showed high cell selectivity and potent activity against antibiotic-resistant bacteria, with a therapeutic index 6.3-fold and 2.3-fold higher than the parent LL-37, respectively.[4] Removing the N-terminal sequence of LL-37 is a known strategy to reduce hemolytic properties and cytotoxicity.[2][12]
Table 2: Comparison of LL-37 and Select Analogs
| Peptide | Key Feature | Advantage | Reference |
|---|---|---|---|
| LL-37 | Parent Peptide | Broad activity | [2] |
| FK-13 | Truncated (residues 17-29) | Reduced cytotoxicity vs. LL-37 | [3][4] |
| FK13-a1 | FK-13 Analog | 6.3x higher therapeutic index than LL-37 | [4] |
| GF-17 | FK-16 Analog | Strong bactericidal activity, low toxicity | [3][10] |
| CKR12-PLGA | Conjugated fragment | Higher microbial activity, no hemolysis |[13] |
Decision Tree for Troubleshooting Cytotoxicity
Caption: Logical steps for addressing peptide-induced cytotoxicity.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
LL-37 or FK-13 peptide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (untreated control) and wells with a lysis agent like Triton X-100 (positive control for cell death).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Materials:
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Lysis buffer (provided in kit, typically Triton X-100 based)
-
Stop solution (provided in kit)
-
Microplate reader (490 nm wavelength)
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up three types of controls:
-
Untreated Control: Spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Add lysis buffer 45 minutes before the end of incubation.
-
Vehicle Control: Medium only.
-
-
Incubation: Incubate the plate for the desired duration.[9]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation: Calculate cytotoxicity using the formula:
-
Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
References
- 1. The Human Cathelicidin LL-37 Preferentially Promotes Apoptosis of Infected Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LL-37 causes cell death of human nasal epithelial cells, which is inhibited with a synthetic glycosaminoglycan | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Cathelicidin Peptide LL-37 Induces Cell Death in Autophagy-Dysfunctional Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo activity and low toxicity of the second-generation antimicrobial peptide DGL13K | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Synthetic FK-13 Peptide
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthetic FK-13 peptide. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the FK-13 peptide and why is its solubility a concern?
A1: FK-13 is a 13-amino acid synthetic peptide with the sequence Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg. It is a fragment of the human cathelicidin antimicrobial peptide LL-37 and is known for its antimicrobial and anti-inflammatory properties. Due to its amino acid composition, which is rich in hydrophobic and cationic residues, FK-13 has a tendency to be poorly soluble in aqueous solutions, which can lead to aggregation and inaccurate experimental results.
Q2: What is the first step I should take when trying to dissolve my lyophilized FK-13 peptide?
A2: Before introducing any solvent, it is crucial to briefly centrifuge the vial of lyophilized FK-13. This will ensure that all the peptide powder is collected at the bottom of the tube, preventing any loss of material that may be on the sides or in the cap.
Q3: What is the recommended starting solvent for FK-13?
A3: Given the physicochemical properties of FK-13, a step-wise approach is recommended. The peptide has a net positive charge due to the presence of Lysine (K) and Arginine (R) residues, making it a basic peptide. Therefore, the initial solvent of choice should be sterile, distilled water. If solubility is not achieved, a dilute acidic solution is the next logical step.
Q4: My FK-13 peptide did not dissolve in water. What should I try next?
A4: If FK-13 does not dissolve in water, the next step is to try a dilute acidic solution. A 10% acetic acid solution is a good starting point. Add the acidic solution dropwise while vortexing until the peptide dissolves. For particularly difficult peptides, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential effects on downstream cellular assays.
Q5: Can I use organic solvents to dissolve FK-13?
A5: Yes, for highly hydrophobic peptides like FK-13, organic solvents are often necessary. Dimethyl sulfoxide (DMSO) is a common choice. Dissolve the peptide in a small amount of pure DMSO first, and then slowly add this solution to your aqueous buffer with gentle stirring. It is important to be aware of the final concentration of the organic solvent in your experiment, as it can affect cell viability and assay performance.
Troubleshooting Guide
Issue 1: The FK-13 peptide forms a precipitate or gel-like substance in my aqueous buffer.
This is a common sign of peptide aggregation, which can be driven by hydrophobic interactions.
-
Solution 1: Sonication. A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Solution 2: Chaotropic Agents. For persistent aggregation, the use of chaotropic agents such as 6 M guanidine hydrochloride or 8 M urea can be effective. These agents disrupt the non-covalent interactions that lead to aggregation. However, their compatibility with your specific assay must be considered.
-
Solution 3: Change the order of dissolution. Ensure you are dissolving the peptide completely in a small amount of organic solvent (like DMSO) before adding it to a larger volume of aqueous buffer. Adding the buffer directly to the lyophilized peptide can induce immediate aggregation.
Issue 2: The peptide solution is cloudy or contains visible particles.
This indicates incomplete dissolution.
-
Solution 1: Adjust the pH. Since FK-13 is a basic peptide, ensuring the final pH of the solution is acidic can improve solubility.
-
Solution 2: Increase the amount of organic solvent. If using a co-solvent system (e.g., DMSO and water), you may need to increase the percentage of the organic solvent. Perform a solubility test with a small aliquot to determine the optimal ratio.
-
Solution 3: Gentle warming. Warming the solution to a temperature below 40°C can sometimes aid in dissolving the peptide. However, prolonged heating should be avoided to prevent peptide degradation.
Data Presentation
Table 1: Properties of Common Solvents for Hydrophobic Peptides
| Solvent | Properties | Biological Assay Compatibility | Notes |
| Water (Sterile, Deionized) | Primary solvent for many peptides. | High | A good starting point, but may not be sufficient for hydrophobic peptides like FK-13. |
| Acetic Acid (10%) | Acidic solution that can protonate basic residues, increasing solubility. | Moderate; pH adjustment may be necessary. | Effective for basic peptides like FK-13 that are insoluble in water. |
| DMSO (Dimethyl sulfoxide) | A strong organic solvent capable of dissolving many hydrophobic compounds. | Generally acceptable at low concentrations (<0.5%). Higher concentrations can be cytotoxic. | Dissolve peptide in 100% DMSO first, then dilute slowly into aqueous buffer. |
| DMF (Dimethylformamide) | Another powerful organic solvent. | Lower than DMSO; can be more toxic to cells. | A good alternative to DMSO if oxidation is a concern (e.g., for peptides with Cys or Met). |
| Acetonitrile (ACN) | A less polar organic solvent than DMSO or DMF. | Moderate; often used in HPLC and can be evaporated. | Can be effective for some hydrophobic peptides. |
| Guanidine HCl (6M) / Urea (8M) | Chaotropic agents that denature aggregates. | Low; generally not compatible with cell-based assays unless highly diluted. | Use as a last resort for highly aggregated peptides. |
Experimental Protocols
Protocol 1: General Solubilization Workflow for FK-13 Peptide
-
Preparation: Allow the lyophilized FK-13 peptide vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Attempt with Water: Add a small amount of sterile, deionized water to the vial to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If the peptide dissolves completely, proceed to dilute with your experimental buffer.
-
Acidic Solution: If the peptide does not dissolve in water, add 10% acetic acid dropwise while vortexing until the solution clears.
-
Organic Solvent: If the peptide remains insoluble, use a fresh aliquot of lyophilized peptide. Add a minimal amount of 100% DMSO to the vial and vortex until the peptide is fully dissolved.
-
Dilution: Slowly add the DMSO-peptide solution drop-by-drop to your stirring aqueous experimental buffer to reach the desired final concentration. Monitor for any signs of precipitation.
-
Sonication (if needed): If a precipitate forms upon dilution, sonicate the solution in a water bath for 5-10 minutes.
-
Sterile Filtration: Before use in cell culture, it is advisable
FK-13 Peptide Analog Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design and enhancement of FK-13 peptide analogs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design, synthesis, and characterization of FK-13 peptide analogs.
General Concepts
Q: What is the FK-13 peptide and why are analogs being developed? A: FK-13 is a 13-amino acid peptide fragment (residues 17-29) derived from the human cathelicidin antimicrobial peptide LL-37.[1] This region is responsible for much of LL-37's antimicrobial activity.[1] However, the therapeutic application of LL-37 is limited by its large size, high production cost, and relatively low cell selectivity (i.e., it can be toxic to host cells).[1] Analog design aims to create shorter, more potent, and more selective peptides that overcome these limitations, enhancing their therapeutic potential as antimicrobial and anti-inflammatory agents.[1][2]
Q: What are the key principles for designing FK-13 analogs with enhanced activity? A: The design of FK-13 analogs focuses on optimizing key physicochemical properties that govern their interaction with microbial membranes.[3] These principles include:
-
Cationicity: Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues (like Lysine or Arginine) enhances the initial electrostatic attraction to negatively charged bacterial membranes.[2][4]
-
Hydrophobicity: Adjusting the ratio of hydrophobic and hydrophilic amino acids is crucial. While increased hydrophobicity can enhance antimicrobial potency, excessive hydrophobicity may lead to increased toxicity towards mammalian cells.[2][3]
-
Amphipathicity: The spatial arrangement of cationic and hydrophobic residues to form a distinct polar and non-polar face, especially in an α-helical conformation, is critical for membrane insertion and disruption.[3][5] Helical wheel projections are often used to visualize this property.[5]
-
Proteolytic Stability: Introducing non-natural D-amino acids can make analogs resistant to degradation by proteases, a common challenge for peptide therapeutics.[4]
Experimental Design & Execution
Q: What are the initial steps in a typical FK-13 analog design workflow? A: A typical workflow begins with computational and rational design, followed by synthesis and testing. This iterative process involves selecting a lead sequence (like FK-13), identifying residues for substitution based on structure-activity relationship (SAR) data, synthesizing the new analogs, and then screening them for desired activities.[6][7][8]
Q: Which analytical techniques are essential for characterizing newly synthesized FK-13 analogs? A: A combination of orthogonal analytical methods is necessary to confirm the identity and purity of synthesized peptides.[9] Key techniques include:
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the peptide sample.[10][11]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and quantity of the peptide.[9]
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide (e.g., α-helix, β-sheet) in different environments, which is crucial for its mechanism of action.[10][11]
Q: How is the cell selectivity of a new FK-13 analog determined? A: Cell selectivity is typically evaluated by comparing the peptide's activity against microbial cells versus mammalian cells. This is often expressed as a Therapeutic Index (TI), calculated as the ratio of the minimal hemolytic concentration (MHC) or cytotoxic concentration (CC50) for mammalian cells to the minimal inhibitory concentration (MIC) for bacteria. A higher TI indicates greater selectivity for microbial cells and lower host toxicity.[1]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of FK-13 analogs.
Synthesis & Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Synthesis Yield / Purity [12] | Incomplete Coupling/Deprotection: Often due to peptide aggregation on the solid-phase resin, especially with hydrophobic sequences.[13][14][15] | Optimize Synthesis Protocol: • Switch solvent from DMF to N-Methylpyrrolidone (NMP).[14][15] • Increase coupling reaction time or temperature.[14][15] • Use "difficult sequence" coupling reagents. • Incorporate pseudoproline dipeptides or other backbone protection groups (e.g., Hmb) to disrupt secondary structure formation.[13][14][16] |
| Reagent Degradation: Old or improperly stored synthesis reagents. | • Use fresh, high-quality reagents for each synthesis.[17] | |
| Peptide Aggregation During Synthesis [13] | Interchain Hydrogen Bonding: Hydrophobic sequences or those prone to forming secondary structures can aggregate, blocking reactive sites.[14][15] | Employ Aggregation-Disrupting Strategies: • Use microwave-assisted synthesis to provide energy that disrupts intermolecular interactions.[13] • Add chaotropic salts (e.g., CuLi, KSCN) or nonionic detergents to the reaction.[14] • Reduce the peptide concentration on the resin.[13] • Add solubilizing tags like polyethylene glycol (PEG).[13] |
| Peptide Fails to Precipitate After Cleavage [17] | High Solubility in Ether: Short, highly charged, or very hydrophobic peptides may remain soluble in the ether/TFA mixture.[17][18] | Modify Precipitation/Recovery Protocol: • Concentrate the ether/TFA mixture under a stream of nitrogen or using a rotovap to see if the peptide is present.[17] • Try precipitating in a colder environment (e.g., dry ice bath).[17] • Use a different or mixed solvent system for precipitation, such as a 1:1 hexane/ether mixture.[17] • If precipitation fails, dilute the mixture with a water/acetonitrile solution and proceed directly to HPLC purification.[17] |
| Poor Solubility of Purified Peptide | Hydrophobic Nature: The intrinsic properties of the peptide sequence can lead to poor solubility in aqueous buffers.[18] | Optimize Solubilization Conditions: • Test a range of pH values; peptides are often least soluble at their isoelectric point (pI).[19] • Add organic co-solvents like trifluoroethanol (TFE) or acetonitrile (ACN) in small percentages.[18] • Use solubilizing agents such as non-denaturing detergents (e.g., Tween 20) or non-detergent sulfobetaines.[19] • Ensure residual Trifluoroacetic Acid (TFA) from HPLC purification is handled appropriately, as TFA salts can enhance solubility.[20] |
Assay & Handling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Stability in Biological Fluids (e.g., Serum) [9] | Enzymatic Degradation: Peptides are susceptible to cleavage by proteases present in plasma and other biological matrices.[9][21] | Enhance Peptide Stability: • Modify the Peptide Backbone: Introduce D-amino acids, N-methylation, or cyclization to make the peptide resistant to proteases.[21][22] • Use Protease Inhibitors: For in vitro assays, include a cocktail of protease inhibitors in the assay buffer, but be aware this is not a solution for in vivo stability.[22] |
| Inconsistent Results in Activity Assays | Peptide Aggregation in Assay Buffer: Aggregated peptides have reduced effective concentration and can produce artifacts.[19][23] | Ensure Monomeric State: • Prepare fresh peptide stock solutions for each experiment. • Determine the optimal buffer conditions (pH, salt concentration) where the peptide is most stable and soluble.[19] • Maintain low protein concentrations when possible.[19] |
| Interference from Counterions: Residual TFA from purification can affect cell-based assays at high concentrations.[20][24] | • Consider salt exchange procedures to replace TFA with a more biocompatible counterion like acetate or chloride if assays are highly sensitive.[20] | |
| Peptide Adsorption to Surfaces: Peptides can stick to plastic labware (e.g., microplates, pipette tips), reducing the effective concentration. | • Use low-adhesion plasticware. • Include a small amount of a non-ionic detergent in buffers to block non-specific binding sites. |
Section 3: Data Presentation
Table 1: Comparative Activity of FK-13 Analogs vs. LL-37
This table summarizes the enhanced cell selectivity and potent antimicrobial activity of designed FK-13 analogs compared to the parent peptide, LL-37.
| Peptide | Sequence | Therapeutic Index* | Activity Against Antibiotic-Resistant Bacteria | Reference |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | (Baseline) | Potent | [1] |
| FK-13-a1 | H-WKRIVRRIKRWLR-NH2 | 6.3-fold higher than LL-37 | More potent than LL-37 against MRSA, MDRPA, and VREF | [1][20] |
| FK-13-a7 | (Sequence not specified) | 2.3-fold higher than LL-37 | More potent than LL-37 against MRSA, MDRPA, and VREF | [1] |
*Therapeutic Index is a measure of cell selectivity (toxicity to mammalian cells vs. activity against bacteria). A higher value is more favorable.
Section 4: Experimental Protocols & Visualizations
General Workflow for FK-13 Analog Design
The following diagram illustrates the iterative process for designing, synthesizing, and evaluating novel FK-13 peptide analogs.
Caption: An iterative workflow for FK-13 analog design, from in silico modeling to lead optimization.
Troubleshooting Workflow for Low Synthesis Purity
This decision tree helps diagnose and resolve common causes of low purity in solid-phase peptide synthesis.
Caption: A decision tree to diagnose and solve issues leading to low peptide synthesis purity.
Proposed Mechanism of Action for FK-13 Analogs
FK-13 analogs exert their antimicrobial effect by directly targeting and disrupting the bacterial cell membrane.
Caption: Mechanism of bacterial cell death induced by FK-13 analogs via membrane disruption.
Key Experimental Protocols
Objective: To determine the lowest concentration of an FK-13 analog that inhibits the visible growth of a bacterial strain.
Methodology:
-
Preparation: Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well to a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.[25]
Objective: To assess the cytotoxicity of an FK-13 analog against mammalian cells by measuring the lysis of red blood cells (RBCs).
Methodology:
-
RBC Preparation: Obtain fresh human or animal red blood cells, wash them three times with phosphate-buffered saline (PBS) by centrifugation, and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Incubation: In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at ~450 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Objective: To evaluate the stability of an FK-13 analog in the presence of serum proteases.[21][26]
Methodology:
-
Incubation: Incubate a known concentration of the peptide in human or animal serum (e.g., 50% or 90%) at 37°C.[1][26]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Protein Precipitation: Stop the enzymatic reaction by adding a precipitation agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile) to precipitate the larger serum proteins.[26][27]
-
Analysis: Centrifuge the samples and analyze the supernatant using Reverse-Phase HPLC (RP-HPLC).[26][27]
-
Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram. The half-life (t1/2) of the peptide can then be calculated.[26][27]
References
- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Modification of the Antimicrobial Peptide DGL13K Reveals a Naturally Optimized Sequence for Topical Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. FK-13-a1 peptide [novoprolabs.com]
- 21. verifiedpeptides.com [verifiedpeptides.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genscript.com [genscript.com]
- 25. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Modifying FK-13 to Enhance Cell Selectivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and modifying the antimicrobial peptide FK-13 for improved cell selectivity. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on FK-13 and its analogs.
Frequently Asked Questions (FAQs)
General Information
Q1: What is FK-13 and why is it a promising antimicrobial candidate?
FK-13 is a 13-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37, specifically corresponding to residues 17-29.[1] Its sequence is Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg.[1] FK-13 is of significant interest because it represents a smaller, synthetically accessible fragment of LL-37 that retains antimicrobial properties.[1] However, like many AMPs, the therapeutic potential of the parent peptide LL-37 is sometimes limited by its toxicity to host cells.[1] Modifications to the FK-13 sequence aim to improve its therapeutic index by increasing its selectivity for microbial cells over mammalian cells.[1]
Q2: What is "cell selectivity" and why is it important for antimicrobial peptides?
Cell selectivity refers to the ability of a compound, in this case, an antimicrobial peptide, to preferentially target and affect microbial cells while having minimal or no harmful effects on host (mammalian) cells. A high degree of cell selectivity is a crucial characteristic for a successful therapeutic agent as it ensures that the drug is effective against the pathogen at concentrations that are not toxic to the patient. For antimicrobial peptides, this often translates to a high therapeutic index, which is the ratio of the toxic concentration to the effective concentration.
Modifying FK-13
Q3: What are the common strategies for modifying FK-13 to improve its cell selectivity?
The primary strategy for enhancing the cell selectivity of FK-13 involves amino acid substitutions to modulate its physicochemical properties, such as hydrophobicity, cationicity, and amphipathicity. A common approach is to replace hydrophobic residues with charged or polar residues to decrease its interaction with the zwitterionic membranes of mammalian cells, while maintaining its affinity for the negatively charged membranes of bacteria. For instance, substituting phenylalanine (Phe) residues with tryptophan (Trp) has been shown to enhance antimicrobial activity while strategic placement of charged residues like lysine (Lys) or arginine (Arg) can reduce hemolytic activity.[1]
Q4: How do modifications to FK-13 affect its mechanism of action?
Modifications to FK-13 primarily influence its interaction with cell membranes. The antimicrobial activity of FK-13 and its analogs is mainly attributed to their ability to disrupt the integrity of bacterial cell membranes.[1] By altering the peptide's amphipathicity and charge, modifications can fine-tune its ability to selectively bind to and permeabilize the anionic membranes of bacteria over the zwitterionic membranes of mammalian cells. This selective membrane disruption is a key factor in improving cell selectivity.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, handling, and testing of FK-13 and its analogs.
Q1: I am having trouble dissolving my synthesized FK-13 analog. What should I do?
-
Problem: Poor peptide solubility is a common issue, especially for hydrophobic peptides.
-
Solution:
-
Start with Sterile, Deionized Water: For many cationic peptides, water is a good initial solvent.
-
Add Acid for Basic Peptides: If the peptide has a net positive charge (which is common for AMPs like FK-13), adding a small amount of acetic acid (10-25%) or trifluoroacetic acid (TFA) can help protonate basic residues and improve solubility.
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.
-
Check for TFA Salt: Peptides are often delivered as TFA salts, which generally enhances solubility in aqueous solutions.[3] If you have a TFA-free version, solubility might be lower.
-
Future Prevention: When designing new analogs, consider the overall hydrophobicity. Very high hydrophobicity can lead to aggregation and poor solubility.
-
Q2: My MIC (Minimum Inhibitory Concentration) results for FK-13 are inconsistent or higher than expected. What are the possible reasons?
-
Problem: Inaccurate or variable MIC values can arise from several factors related to the peptide or the assay itself.
-
Solution:
-
Peptide Adsorption to Plasticware: Cationic peptides like FK-13 can bind to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well. It is recommended to use polypropylene plates to minimize this effect.[4]
-
Peptide Aggregation: Aggregation can reduce the concentration of active, monomeric peptide. Ensure the peptide is fully dissolved before adding it to the assay. You can also try preparing stock solutions in the presence of a small amount of acetic acid and bovine serum albumin (BSA) to reduce aggregation.[4]
-
Inoculum Density: The concentration of bacteria used in the assay is critical. Ensure your bacterial suspension is standardized to the correct CFU/mL as specified in the protocol.
-
Media Composition: The components of the growth media can affect peptide activity. For example, high salt concentrations can sometimes inhibit the activity of cationic AMPs.
-
Q3: The hemolytic activity of my FK-13 analog is higher than anticipated. How can I troubleshoot this?
-
Problem: High hemolytic activity indicates a lack of selectivity for bacterial cells over red blood cells.
-
Solution:
-
Review the Peptide Sequence: High hydrophobicity is often correlated with increased hemolysis. If your analog has a high proportion of hydrophobic residues, it may be non-selectively disrupting mammalian cell membranes.
-
Check Peptide Purity: Impurities from the synthesis process could contribute to cytotoxicity. Ensure your peptide is of high purity.
-
Assay Conditions: Ensure the red blood cell suspension is washed properly and is at the correct concentration. Variations in the assay protocol can lead to different results.
-
Positive Control: Always include a positive control, such as melittin or Triton X-100, to ensure the assay is performing as expected.
-
Q4: My synthesized peptide has a lower yield than expected. What could have gone wrong during solid-phase peptide synthesis?
-
Problem: Low yield can be due to incomplete coupling reactions or side reactions during synthesis.
-
Solution:
-
Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after each coupling step. A positive result indicates an incomplete reaction, and the coupling step should be repeated.
-
Prevent Aggregation on Resin: Peptide chain aggregation on the resin can hinder subsequent coupling steps. Using specialized resins or incorporating pseudoproline dipeptides in "difficult" sequences can help prevent this.
-
Deprotection Issues: Ensure complete removal of the Fmoc protecting group before each coupling step. Incomplete deprotection will result in truncated sequences.
-
Cleavage and Purification: Optimize the cleavage cocktail and purification conditions to minimize loss of the final product.
-
Quantitative Data
The following table summarizes the antimicrobial and hemolytic activities of FK-13 and some of its modified analogs. The therapeutic index (TI) is a measure of cell selectivity, calculated as the ratio of the minimal hemolytic concentration (MHC) to the geometric mean of the minimum inhibitory concentrations (GM). A higher TI indicates greater cell selectivity.
| Peptide | Sequence | GM (μM) | MHC (μM) | TI | Fold Improvement vs. LL-37 |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 3.5 | 150 | 42.9 | 1.0 |
| FK-13 | FKRIVQRIKDFLR | 14.1 | >200 | >14.2 | - |
| FK-13-a1 | WKRIVRRIKRWLR-NH2 | 4.0 | >200 | >50.0 | ~6.3 |
| FK-13-a7 | FKRIVKRIKKFLR-NH2 | 8.0 | >200 | >25.0 | ~2.3 |
Data compiled from multiple sources.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis of an FK-13 Analog (e.g., FK-13-a1)
This protocol describes the manual synthesis of FK-13-a1 (WKRIVRRIKRWLR-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Val-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Example: Coupling the first amino acid, Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Trp, Arg, etc.) until the full peptide is assembled.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification and Lyophilization:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
FK-13 or analog stock solution
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare Peptide Dilutions:
-
Prepare a series of two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Materials:
-
Fresh human or sheep red blood cells
-
Phosphate-buffered saline (PBS)
-
FK-13 or analog stock solution
-
Positive control: 0.1% Triton X-100 in PBS
-
Negative control: PBS
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS several times until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation:
-
Add the RBC suspension to each well containing the peptide dilutions, positive control, and negative control.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculate Percent Hemolysis:
-
Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the FK-13 analog in serum-free medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Incubate for the desired time (e.g., 24 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Cell Viability:
-
Percent Viability = (Abs_treated / Abs_untreated_control) x 100
-
Signaling Pathways and Mechanisms of Action
Bacterial Membrane Disruption
The primary antimicrobial mechanism of FK-13 and its analogs is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
References
- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: LL-37 and FK-13 Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of the antimicrobial and immunomodulatory peptides LL-37 and its derivative, FK-13.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary therapeutic potentials of LL-37 and FK-13?
LL-37 is a human cathelicidin antimicrobial peptide with a broad spectrum of activity against bacteria, viruses, and fungi.[1][2] Beyond its direct microbicidal effects, it is a potent immunomodulator, influencing inflammation, wound healing, and angiogenesis.[1][3] FK-13 is a shorter, synthetic fragment of LL-37 (residues 17-29) that retains significant antimicrobial and immunomodulatory activity.[4][5] It is being investigated as a potentially more selective and cost-effective alternative to the full-length peptide and as a vaccine adjuvant.[4]
Q2: What are the main obstacles in the clinical development of LL-37?
The clinical translation of LL-37 has been hindered by several factors, including:
-
High production cost: As a 37-amino acid peptide, chemical synthesis is expensive for large-scale production.[2]
-
Susceptibility to proteolytic degradation: LL-37 can be broken down by proteases present in biological fluids, reducing its in vivo half-life and efficacy.[2]
-
Toxicity: At higher concentrations, LL-37 can exhibit cytotoxicity towards host cells, including hemolysis (rupture of red blood cells).[2][6]
-
Reduced activity in physiological conditions: The antimicrobial activity of LL-37 can be diminished in the presence of high salt concentrations, which are typical in bodily fluids.[2]
-
Development of bacterial resistance: Although less common than with traditional antibiotics, bacteria can develop resistance to LL-37 through mechanisms such as membrane modification and efflux pumps.[7]
Q3: How does FK-13 aim to address the challenges of LL-37?
FK-13, as a smaller fragment of LL-37, offers several potential advantages:
-
Lower production cost: Its shorter length makes it easier and cheaper to synthesize.[4]
-
Improved cell selectivity: Studies have shown that certain analogs of FK-13 can be designed to have a higher therapeutic index, meaning they are more toxic to microbes than to mammalian cells.[4]
-
Potent activity: Despite its smaller size, FK-13 retains significant antimicrobial and, in some contexts, immunomodulatory functions.[5][8][9]
Q4: Are there any ongoing or completed clinical trials for LL-37 or FK-13?
A phase IIb clinical trial has been completed for the topical administration of LL-37 for the treatment of hard-to-heal venous leg ulcers. While the primary endpoint was not met for the entire study population, a post hoc analysis suggested a potential benefit for patients with larger ulcers. The treatment was found to be safe and well-tolerated. As of the latest available information, FK-13 has primarily been evaluated in preclinical studies, particularly as a vaccine adjuvant, and has not yet entered independent clinical trials for therapeutic use.
Troubleshooting Guides
Experimental Assays
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results for LL-37.
-
Possible Cause 1: Inappropriate assay medium. Standard Mueller-Hinton Broth (MHB) can contain components that interfere with the cationic nature of LL-37, leading to reduced activity.
-
Solution: Use a low-salt medium or a modified MHB that has been refined by anion-exchange chromatography to remove interfering components. A buffer system like 10 mM sodium phosphate can also be a more suitable environment.
-
-
Possible Cause 2: Peptide adsorption to plasticware. LL-37 is a hydrophobic peptide and can adhere to the surface of standard polystyrene microtiter plates.
-
Solution: Use low-protein-binding polypropylene plates for your assays to minimize peptide loss.
-
-
Possible Cause 3: Bacterial growth phase. The susceptibility of bacteria to LL-37 can vary depending on their growth phase.
-
Solution: Standardize your protocol to use bacteria harvested at the mid-logarithmic growth phase for consistent results.[10]
-
Problem: High variability in anti-biofilm assay results.
-
Possible Cause 1: Inconsistent initial bacterial attachment. The number of bacteria that initially adhere to the surface can vary between wells and experiments.
-
Solution: Ensure a standardized inoculum density and allow for a consistent initial attachment time (e.g., 4 hours) before washing and adding the peptide.[11]
-
-
Possible Cause 2: Incomplete removal of planktonic cells. Residual planktonic (free-floating) bacteria can interfere with the quantification of the biofilm.
-
Solution: Implement a standardized and gentle washing procedure (e.g., three washes with PBS) to remove planktonic cells without disturbing the biofilm structure.[11]
-
-
Possible Cause 3: Choice of quantification method. Crystal violet stains the total biomass (both live and dead cells), while metabolic assays like XTT measure cell viability. The choice of method can influence the interpretation of results.
-
Solution: Consider using both a biomass staining method and a viability assay to get a more complete picture of the peptide's effect on the biofilm.
-
Problem: Evidence of cytotoxicity in cell-based assays at expected therapeutic concentrations of LL-37.
-
Possible Cause 1: Peptide aggregation. At high concentrations, LL-37 can form aggregates that may be more toxic to cells.
-
Solution: Prepare fresh dilutions of the peptide for each experiment and consider the use of formulation strategies to prevent aggregation.
-
-
Possible Cause 2: Assay duration. Prolonged exposure of cells to LL-37 can lead to increased cytotoxicity.
-
Solution: Optimize the incubation time in your cytotoxicity assays (e.g., MTT or LDH release assays) to a period that is relevant to the intended therapeutic application and sufficient to observe an antimicrobial effect.
-
-
Possible Cause 3: Cell type sensitivity. Different cell types can have varying sensitivities to LL-37.
-
Solution: When assessing cytotoxicity, use cell lines that are relevant to the intended site of application (e.g., keratinocytes for topical applications, endothelial cells for systemic applications).
-
Problem: FK-13 shows lower than expected immunomodulatory activity in vitro.
-
Possible Cause 1: Different receptor engagement. As a fragment, FK-13 may not engage all the same receptors as full-length LL-37, which could lead to a different immunomodulatory profile.
-
Solution: Investigate the specific signaling pathways activated by FK-13 in your cell system. It may be a more specific immunomodulator than LL-37.
-
-
Possible Cause 2: Assay system limitations. The specific in vitro assay may not fully capture the immunomodulatory potential of FK-13, which has shown promise as a vaccine adjuvant in vivo.
-
Solution: Consider more complex co-culture systems or in vivo models to evaluate the immunomodulatory effects of FK-13, particularly its ability to enhance antigen presentation and T-cell activation.
-
Quantitative Data Summary
Table 1: Antimicrobial Activity of LL-37 and FK-13 Derivatives
| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| LL-37 | E. coli | <10 | - | [10] |
| LL-37 | P. aeruginosa | <10 | - | [10] |
| LL-37 | S. aureus | <10 | - | [10] |
| cLL-37 | S. epidermidis | 9.38 - 75 | >300 | [6] |
| cLL-37 | P. aeruginosa | 75 | 75 | [6] |
| cLL-37 | E. coli | 75 | 75 | [6] |
| FK-13 | E. coli B2 | 2 - 8 | - | [8] |
| FK-13 | K. pneumoniae | 16 | - | [8] |
| FK-13 | Various Strains | 75 - >300 | >300 | [9] |
| FK-16 | S. epidermidis | 4.69 - 18.75 | 4.69 - 18.75 | [6] |
| FK-16 | S. aureus | 4.69 - 18.75 | 4.69 - 18.75 | [6] |
| GF-17 | S. epidermidis | 2.34 - 18.75 | 2.34 - 18.75 | [6] |
| GF-17 | S. aureus | 2.34 - 18.75 | 2.34 - 18.75 | [6] |
Table 2: Cytotoxicity Data for LL-37 and FK-13 Derivatives
| Peptide | Cell Type | Assay | Cytotoxic Concentration | Hemolytic Activity | Reference |
| LL-37 | Human vascular smooth muscle cells | DNA fragmentation | >6 µM | - | [7] |
| FK-13 | Sheep red blood cells | Hemolysis | Negligible (≤2%) at 2-128 µg/mL | ≤2% | [8] |
| FK-16 | NIH-3T3 fibroblasts | MTT | >150 µg/mL (no toxicity) | <1% at 75 µg/mL | [6] |
| GF-17 | NIH-3T3 fibroblasts | MTT | >75 µg/mL (no toxicity) | <1% at 18.75 µg/mL | [6] |
Experimental Protocols & Methodologies
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Culture bacteria to the mid-logarithmic phase in an appropriate broth (e.g., Trypticase Soy Broth).
-
Wash the bacterial cells by centrifugation and resuspend in a low-salt buffer (e.g., 10 mM Tris, pH 7.4).
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the assay medium.
-
-
Peptide Preparation:
-
Prepare a stock solution of the peptide in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in the assay medium in a 96-well low-protein-binding microtiter plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the diluted peptide.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[10]
-
Anti-Biofilm Assay (Crystal Violet Method)
-
Biofilm Formation:
-
Add a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to the wells of a 96-well microtiter plate.
-
Incubate at 37°C for a designated time to allow for initial biofilm formation (e.g., 4 hours for inhibition assays or 24 hours for disruption assays).
-
-
Peptide Treatment:
-
For inhibition assays , add the peptide at the desired concentrations to the wells along with the bacterial suspension at the beginning of the incubation.
-
For disruption assays , gently wash the pre-formed biofilms with PBS to remove planktonic cells, then add fresh medium containing the peptide at the desired concentrations.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm.[12][13]
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed mammalian cells (e.g., fibroblasts, keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the peptide.
-
Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (medium only).
-
Incubate for a specified period (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.[14]
-
Signaling Pathways and Workflows
Caption: LL-37's diverse immunomodulatory signaling pathways.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for biofilm disruption assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. peptidesociety.org [peptidesociety.org]
- 4. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antibacterial Potential of Two Short Linear Peptides YI12 and FK13 against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Human Host Defense Peptide LL-37 Prevents Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Activity and toxicity of a recombinant LL37 antimicrobial peptide [frontiersin.org]
Validation & Comparative
Comparative Efficacy of LL-37 and FK-13 Against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial and anti-biofilm efficacy of the human cathelicidin peptide LL-37 and its truncated analogue, FK-13, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating these peptides as potential therapeutic agents.
Executive Summary
Pseudomonas aeruginosa is a formidable pathogen known for its intrinsic and acquired resistance to multiple antibiotics and its ability to form resilient biofilms. Antimicrobial peptides (AMPs) represent a promising alternative therapeutic strategy. This guide focuses on two such peptides: the endogenous human peptide LL-37 and its synthetic fragment FK-13.
Overall, the available data indicates that LL-37 exhibits greater potency against planktonic P. aeruginosa than FK-13 , as evidenced by lower Minimum Inhibitory Concentrations (MICs). Furthermore, LL-37 has well-documented anti-biofilm properties, effectively inhibiting biofilm formation at sub-inhibitory concentrations and disrupting established biofilms. In contrast, there is a notable lack of specific data on the anti-biofilm activity of FK-13 against P. aeruginosa, limiting a direct comparison in this critical area. Both peptides are understood to exert their antimicrobial effects primarily through the disruption of the bacterial cell membrane.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of LL-37 and FK-13 against P. aeruginosa. It is important to note that direct side-by-side comparisons in the same studies are limited.
Table 1: Minimum Inhibitory Concentration (MIC) Against P. aeruginosa
| Peptide | P. aeruginosa Strain(s) | MIC Range (µg/mL) | Reference(s) |
| LL-37 | Various clinical and reference strains (e.g., PAO1, ATCC 27853) | 8 - 256 | [1][2] |
| FK-13 | ATCC 27853 and other strains | 75 - >300 | [3] |
Table 2: Minimum Bactericidal Concentration (MBC) Against P. aeruginosa
| Peptide | P. aeruginosa Strain(s) | MBC (µg/mL) | Reference(s) |
| LL-37 | ATCC 27853 | 75 | [3] |
| FK-13 | ATCC 27853 | >300 | [3] |
Note: The data suggests that while LL-37 can be bactericidal, FK-13 did not exhibit bactericidal activity at the concentrations tested in the cited study.
Mechanism of Action
Both LL-37 and FK-13 are cationic antimicrobial peptides that share a primary mechanism of action: the disruption of the bacterial cell membrane.[2][4] Their positive charge facilitates an electrostatic attraction to the negatively charged components of the P. aeruginosa outer membrane, such as lipopolysaccharide (LPS).
LL-37: A Multi-faceted Approach
Beyond membrane permeabilization, LL-37 exhibits a more complex interaction with P. aeruginosa, particularly in the context of biofilms. At sub-MIC concentrations, LL-37 can inhibit biofilm formation by interfering with the quorum-sensing (QS) system of the bacterium.[5][6] It has been shown to downregulate the expression of QS-related genes, which in turn reduces the production of virulence factors essential for biofilm development.[5] Additionally, LL-37 can stimulate twitching motility in P. aeruginosa, a form of surface movement that discourages the transition to a sessile, biofilm-forming state.[7]
FK-13: A Focus on Membrane Disruption
As a truncated fragment of LL-37, FK-13 is believed to retain the core membrane-disrupting capabilities of the parent peptide. However, there is currently a lack of specific research into its effects on the signaling pathways and virulence factor production of P. aeruginosa.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of LL-37 against P. aeruginosa.
Caption: Workflow for MIC and MBC determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
A modified broth microdilution method is commonly used for determining the MIC and MBC of cationic antimicrobial peptides like LL-37 and FK-13.[8]
1. Preparation of Materials:
-
Bacteria: An overnight culture of P. aeruginosa grown in Mueller-Hinton Broth (MHB) at 37°C with agitation.
-
Peptides: Stock solutions of LL-37 and FK-13 are prepared in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to prevent non-specific binding. Serial twofold dilutions are then made.
-
Microtiter Plates: Use 96-well polypropylene plates to minimize peptide binding to the plastic.
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
100 µL of the diluted bacterial suspension is added to each well of the microtiter plate.
-
11 µL of the 10x concentrated peptide dilutions are added to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in no visible growth of bacteria.
5. MBC Determination:
-
An aliquot (typically 10-100 µL) from the wells showing no visible growth is plated onto Mueller-Hinton Agar (MHA) plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation).
Biofilm Inhibition and Disruption Assay (Crystal Violet Method)
The crystal violet assay is a common method to quantify biofilm biomass.[9][10][11]
1. Biofilm Formation:
-
A diluted overnight culture of P. aeruginosa (adjusted to a specific optical density, e.g., OD600 of 0.01) is added to the wells of a 96-well flat-bottomed polystyrene plate.
-
For inhibition assays, the peptides are added to the wells along with the bacterial suspension.
-
The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.
2. Washing:
-
The planktonic (free-floating) bacteria are gently removed from the wells by aspiration or inversion.
-
The wells are washed carefully with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent bacteria.
3. Staining:
-
The remaining attached biofilm is fixed, typically with methanol, for about 15 minutes.
-
The methanol is removed, and the plate is allowed to air dry.
-
A 0.1% crystal violet solution is added to each well and incubated at room temperature for 10-15 minutes.
4. Solubilization and Quantification:
-
The excess crystal violet is washed away, and the plate is allowed to dry.
-
The crystal violet that has stained the biofilm is solubilized with a solvent, such as 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm.
5. Disruption of Pre-formed Biofilms:
-
To assess the ability to disrupt existing biofilms, the biofilm is allowed to form for 24-48 hours before the planktonic cells are removed and fresh media containing the peptides are added. The incubation then continues for a specified period before proceeding with the washing and staining steps.
Conclusion
The available evidence strongly suggests that LL-37 is a more potent antimicrobial agent against P. aeruginosa than its truncated analogue, FK-13, both in terms of inhibiting planktonic growth and, where data is available, in bactericidal activity. Furthermore, LL-37's ability to interfere with biofilm formation and virulence factor production through mechanisms beyond simple membrane disruption highlights its potential as a multi-faceted therapeutic candidate.
While FK-13, as a smaller peptide, may offer advantages in terms of synthesis and potentially reduced cytotoxicity, its lower efficacy against P. aeruginosa and the current lack of data on its anti-biofilm properties are significant limitations. Further research is required to directly compare the efficacy of these two peptides in various in vitro and in vivo models, particularly focusing on their anti-biofilm activity and time-kill kinetics, to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 2. revistabionatura.com [revistabionatura.com]
- 3. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 5. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - Xiao - Annals of Translational Medicine [atm.amegroups.org]
- 7. Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Comparative Analysis of FK-13 and Other LL-37 Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antimicrobial peptide FK-13 and other fragments derived from the human cathelicidin LL-37. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and development of these promising therapeutic agents.
Introduction
Human cathelicidin LL-37 is a crucial component of the innate immune system, demonstrating a broad spectrum of antimicrobial and immunomodulatory activities. However, its therapeutic potential is hampered by factors such as its relatively large size, potential for cytotoxicity at high concentrations, and production cost.[1] This has led to significant interest in its shorter fragments, which may retain or even exceed the biological activities of the parent peptide while offering improved safety profiles and manufacturing feasibility.
Among these fragments, FK-13, corresponding to residues 17-29 of LL-37, has emerged as a focal point of research.[1][2] This guide presents a comparative analysis of FK-13 with its parent peptide LL-37 and other notable fragments, focusing on their antimicrobial efficacy, cytotoxicity, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the antimicrobial and cytotoxic activities of FK-13, LL-37, and other relevant fragments based on available experimental data.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide/Fragment | Sequence | Target Organism | MIC (µg/mL) | MIC (µM) | Reference(s) |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | E. coli | 9.38 - 75 | ~2.1 - 16.7 | [1] |
| S. aureus | 9.38 - 75 | ~2.1 - 16.7 | [1] | ||
| P. aeruginosa | 9.38 - 75 | ~2.1 - 16.7 | [1] | ||
| MRSA | >512 | >113.9 | [3] | ||
| FK-13 | FKRIVQRIKDFLR | E. coli | 14.1 | ~8.2 | [4] |
| S. aureus | 14.1 | ~8.2 | [4] | ||
| M. luteus | - | 22 | [5] | ||
| S. hominis | - | 39 | [5] | ||
| MRSA | >512 | >297.8 | [3] | ||
| T. vaginalis (sensitive) | - | - | [6] | ||
| T. vaginalis (resistant) | - | - | [6] | ||
| KR-12 | KRIVQRIKDFLR | E. coli | - | - | [7] |
| S. aureus | >300 | >190.8 | [1] | ||
| T. vaginalis | - | - | [6] | ||
| FK-16 | FKRIVQRIKDFLRNLV | MRSA (33592) | 16 | ~7.8 | [3] |
| MRSA (43300) | 32 | ~15.6 | [3] | ||
| MRSA (43866) | 64 | ~31.3 | [3] | ||
| GF-17 | GFKRIVQRIKDFLRNLV | S. aureus | 2.34 - 4.69 | ~1.1 - 2.2 | [1] |
| S. epidermidis | 2.34 - 4.69 | ~1.1 - 2.2 | [1] | ||
| E. coli | 9.38 | ~4.5 | [1] | ||
| KR-20 | KRIVQRIKDFLRNLVPRTES | T. vaginalis | Most effective of tested fragments | - | [6] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Comparative Cytotoxicity and Hemolytic Activity
| Peptide/Fragment | Cell Line | Cytotoxicity (Concentration) | Hemolytic Activity (Concentration) | Therapeutic Index* | Reference(s) |
| LL-37 | Human Leukocytes, T-lymphocytes | Toxic at higher concentrations | Induces hemolysis | - | [1] |
| FK-13 | - | Minimal toxicity towards human cells | - | - | [1] |
| FK-13-a1 | - | - | - | 6.3-fold > LL-37 | [8] |
| FK-13-a7 | - | - | - | 2.3-fold > LL-37 | [8] |
| KR-12 | - | Significantly reduced cytotoxicity | Significantly reduced hemolytic activity | - | [7] |
| FK-16 | NIH-3T3 fibroblasts | No toxicity below 150 µg/mL | <1% at 75 µg/mL | - | [1] |
| GF-17 | NIH-3T3 fibroblasts | No toxicity below 75 µg/mL | <1% at 18.75 µg/mL | - | [1] |
*Therapeutic Index is a measure of cell selectivity, calculated as the ratio of cytotoxic concentration to effective antimicrobial concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from established guidelines for antimicrobial susceptibility testing of cationic peptides.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Peptide Preparation:
-
Dissolve the lyophilized peptides in sterile distilled water or a suitable solvent (e.g., 0.01% acetic acid) to create a stock solution.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well polypropylene microtiter plate.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted peptide solutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability upon exposure to the peptides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture and Seeding:
-
Culture the desired mammalian cell line (e.g., NIH-3T3 fibroblasts, HaCaT keratinocytes) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into a 96-well flat-bottom microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptides in serum-free culture medium.
-
Remove the growth medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations.
-
Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Signaling Pathways and Mechanisms of Action
LL-37 and its fragments exert their biological effects through various mechanisms, including direct interaction with microbial membranes and modulation of host immune responses through complex signaling pathways.
LL-37 and Fragment-Mediated Signaling
LL-37 can interact with several cell surface receptors, including Formyl Peptide Receptor 2 (FPR2, also known as FPRL1), P2X7 receptor, and Epidermal Growth Factor Receptor (EGFR), to trigger downstream signaling cascades. These pathways play crucial roles in inflammation, cell proliferation, and migration. The mid-region of LL-37 (amino acids 13-31), which encompasses the FK-13 sequence, has been identified as the active domain for modulating Toll-like receptor (TLR) responses.[1] Cationicity and hydrophobicity are key physicochemical properties for this immunomodulatory activity.[1]
Below is a diagram illustrating the major signaling pathways activated by LL-37. While the specific signaling of each fragment is still under investigation, it is hypothesized that they may differentially engage these pathways.
Experimental Workflow for Antimicrobial Peptide Analysis
The general workflow for the comparative analysis of antimicrobial peptides is depicted below. This process involves initial screening for antimicrobial activity, followed by assessment of cytotoxicity to determine selectivity, and further mechanistic studies.
Conclusion
The fragmentation of LL-37 presents a promising strategy for the development of novel antimicrobial and immunomodulatory agents. FK-13 and its analogs, along with other fragments like KR-12, FK-16, and GF-17, exhibit a range of biological activities that, in some cases, are more favorable than the parent LL-37 peptide, particularly in terms of an improved therapeutic index. This comparative guide provides a foundational resource for researchers to evaluate these peptides, offering standardized data presentation and detailed experimental protocols to guide future studies. Further investigation into the specific mechanisms of action and in vivo efficacy of these fragments is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 7. Carbamylated LL-37 as a modulator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LL-37 vs. FK-13: A Head-to-Head In Vivo Comparison for Researchers
In the landscape of antimicrobial and immunomodulatory peptides, the human cathelicidin LL-37 has long been a subject of extensive research. More recently, its shorter fragment, FK-13, has emerged as a promising candidate with potentially enhanced therapeutic properties. This guide provides a comprehensive head-to-head comparison of LL-37 and FK-13, focusing on their in vivo performance, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy, safety, and mechanisms of these two peptides.
While in vivo data for LL-37 is abundant, it is important to note that direct head-to-head in vivo comparative studies with FK-13 are currently limited. Much of the data for FK-13 is derived from in vitro studies, which suggest its potential for in vivo applications. This guide will therefore present the established in vivo profile of LL-37 and compare it with the available data for FK-13, highlighting areas where further in vivo investigation is warranted.
Quantitative Data Summary
The following tables summarize the available quantitative data for LL-37 and FK-13, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties.
Table 1: Comparative Antimicrobial Activity (In Vitro)
| Feature | LL-37 | FK-13 & Analogs | Citation |
| Antimicrobial Spectrum | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains. Analogs (FK-13-a1, FK-13-a7) show more potent activity against MRSA, MDRPA, and VREF than LL-37. | [1][2] |
| MIC (μg/mL) vs. A. baumannii | 1.5 | Not directly reported in vivo, in vitro data suggests high efficacy. | [3][4] |
| Anti-biofilm Activity | Effective against biofilms of various pathogens. | Analogs (FK-13-a1, FK-13-a7) are more effective anti-biofilm agents against MDRPA than LL-37. | [1] |
Table 2: Comparative Cytotoxicity and Therapeutic Index (In Vitro)
| Feature | LL-37 | FK-13 & Analogs | Citation |
| Hemolytic Activity | Can exhibit hemolytic activity at higher concentrations. | Generally shows minimal hemolysis. | [5] |
| Cytotoxicity | Can be cytotoxic to mammalian cells at higher concentrations. | Generally shows low cytotoxicity to mammalian cells. | [6] |
| Therapeutic Index | Lower therapeutic index compared to some of its fragments. | Analogs (FK-13-a1, FK-13-a7) have a 6.3-fold and 2.3-fold higher therapeutic index, respectively, than LL-37. | [1] |
In Vivo Performance: A Comparative Overview
Wound Healing
LL-37 has demonstrated significant efficacy in promoting wound healing in various animal models. In vivo studies using mice have shown that topical application of LL-37 enhances re-epithelialization, granulation tissue formation, and angiogenesis.[7][8] In a murine model of MRSA-infected surgical wounds, treatment with both topical and intraperitoneal LL-37 resulted in improved wound closure, better collagen organization, and increased angiogenesis compared to the antibiotic teicoplanin.[7]
FK-13 in vivo data on wound healing is currently not available. However, based on its structural relationship to LL-37 and its demonstrated in vitro antimicrobial and potential anti-inflammatory properties, it is hypothesized that FK-13 could also contribute to wound repair. Further in vivo studies are necessary to validate this potential.
Antimicrobial Activity
LL-37 exhibits potent antimicrobial activity in vivo. In a mouse model of systemic Acinetobacter baumannii infection, LL-37 treatment resulted in the survival of all infected mice with no detectable bacteria in their blood.[3][4] Furthermore, in a murine sepsis model, LL-37 improved survival by inducing the release of antibacterial microvesicles from neutrophils, thereby reducing the bacterial burden.[9]
FK-13 has shown potent in vitro antimicrobial activity, with some studies indicating superior or comparable efficacy to LL-37 against certain pathogens, including resistant strains.[1][2] However, in vivo studies confirming its antimicrobial efficacy are lacking. The available in vitro data strongly suggest that FK-13 warrants further investigation in animal models of infection.
Anti-inflammatory Activity
LL-37 has a dual role in modulating inflammation. It can be both pro-inflammatory, by recruiting immune cells, and anti-inflammatory, by neutralizing LPS and downregulating inflammatory cytokine responses.[10][11] This context-dependent activity is crucial for a balanced immune response during infection and tissue repair.
FK-13 and its analogs have been shown to retain anti-inflammatory activity in vitro.[1] This suggests that FK-13 may also possess the immunomodulatory functions of its parent peptide. However, the in vivo anti-inflammatory effects of FK-13 have yet to be demonstrated.
Experimental Protocols
LL-37 in a Murine Wound Healing Model
-
Animal Model: Adult male BALB/c mice.[7]
-
Wound Creation: A surgical wound is created on the dorsum of the mice.[7]
-
Infection (if applicable): The wound is inoculated with a suspension of Methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
Treatment:
-
Parameters Measured:
LL-37 in a Murine Systemic Infection Model
-
Infection: Intraperitoneal injection of a lethal dose of Acinetobacter baumannii.[3][4]
-
Treatment: Intraperitoneal injection of recombinant LL-37.[3][4]
-
Parameters Measured:
Signaling Pathways and Mechanisms of Action
Both LL-37 and FK-13 are believed to exert their primary antimicrobial effect through the disruption of microbial cell membranes. As cationic and amphipathic peptides, they preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis.
LL-37's immunomodulatory effects are mediated through its interaction with various host cell receptors, including formyl peptide receptor-like 1 (FPRL1), G-protein coupled receptors, and epidermal growth factor receptor (EGFR). These interactions trigger downstream signaling cascades that influence cell migration, proliferation, and cytokine production. While the specific signaling pathways of FK-13 have not been as extensively studied, it is presumed to share some mechanisms with LL-37 due to its structural similarity.
Experimental Workflow for In Vivo Wound Healing Study
Caption: Workflow for a typical in vivo wound healing experiment.
Signaling Pathway of LL-37 in Host Cells
Caption: Simplified signaling pathways activated by LL-37 in host cells.
Conclusion
LL-37 is a well-characterized peptide with proven in vivo efficacy in wound healing and combating infections. Its dual antimicrobial and immunomodulatory functions make it a versatile therapeutic candidate. FK-13, a shorter fragment of LL-37, shows significant promise in vitro, with evidence suggesting improved antimicrobial potency against resistant bacteria and a better safety profile. However, the lack of comprehensive in vivo data for FK-13 is a critical knowledge gap.
Future research should prioritize direct head-to-head in vivo comparisons of LL-37 and FK-13 in relevant animal models of infection and wound healing. Such studies are essential to validate the in vitro findings and to fully elucidate the therapeutic potential of FK-13 as a viable alternative or successor to LL-37. This will provide the necessary evidence for its further development as a novel therapeutic agent.
References
- 1. LL-37-derived membrane-active FK-13 analogs possessing cell selectivity, anti-biofilm activity and synergy with chloramphenicol and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The LL-37 Antimicrobial Peptide as a Treatment for Systematic Infection of Acinetobacter baumannii in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing activity of the human antimicrobial peptide LL37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesociety.org [peptidesociety.org]
- 11. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synergistic Efficacy of FK-13 and LL-37 with Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. This report provides a detailed comparison of the synergistic effects of two antimicrobial peptides, the human cathelicidin LL-37 and its derivative fragment FK-13, when combined with conventional antibiotics. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these peptides in overcoming antibiotic resistance.
Executive Summary
Both LL-37 and its derivative FK-13 have demonstrated significant synergistic activity with a range of antibiotics against various bacterial pathogens, including multidrug-resistant strains. The primary mechanism underlying this synergy is the ability of these peptides to permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics and enhancing their efficacy. Notably, analogs of FK-13 have been reported to exhibit even greater synergistic effects with certain antibiotics compared to the parent LL-37 peptide, suggesting that smaller, modified peptide fragments may offer a promising avenue for the development of potent antibiotic adjuvants.
Quantitative Comparison of Synergistic Activity
The synergistic effect of antimicrobial peptides with antibiotics is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A FICI of ≤ 0.5 is indicative of synergy.
| Peptide | Antibiotic | Bacterial Strain | FIC Index (FICI) | Reference |
| FK-13-a1 (analog of FK-13) | Chloramphenicol | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 | [1][2] |
| FK-13-a7 (analog of FK-13) | Chloramphenicol | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.375 | [1][2] |
| LL-37 | Chloramphenicol | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [1][2] |
| FK-13-a1 (analog of FK-13) | Chloramphenicol | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | 0.375 | [1][2] |
| FK-13-a7 (analog of FK-13) | Chloramphenicol | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | 0.5 | [1][2] |
| LL-37 | Chloramphenicol | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | >0.5 (Additive) | [1][2] |
| LL-37 | Polymyxin B | Escherichia coli MG1655 | ≤0.5 | [3] |
| LL-37 | Polymyxin B | Pseudomonas aeruginosa PAO1 | ≤0.5 | [3] |
| LL-37 | Ciprofloxacin | Multidrug-resistant Pseudomonas aeruginosa | 0.0024 - 0.26 | [4] |
| LL-37 | Meropenem | Clostridium difficile | Synergistic | [5] |
| LL-37 | Moxifloxacin | Clostridium difficile | Synergistic | [5] |
| LL-37 | Tigecycline | Clostridium difficile | Synergistic | [5] |
| LL-37 | Piperacillin-tazobactam | Clostridium difficile | Synergistic | [5] |
Signaling Pathways and Experimental Workflows
The synergistic action of both FK-13 and LL-37 with antibiotics is primarily attributed to their ability to disrupt the bacterial cell membrane. This disruption creates pores or channels that increase the permeability of the membrane, allowing for enhanced uptake of antibiotics that may otherwise be expelled by efflux pumps or have difficulty crossing the bacterial cell wall.
Caption: Mechanism of synergistic action between antimicrobial peptides and antibiotics.
The following diagram illustrates a typical experimental workflow for assessing the synergistic effect of these peptides with antibiotics.
Caption: Experimental workflow for evaluating antimicrobial synergy.
Detailed Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard microdilution method is utilized to determine the synergistic interactions between the antimicrobial peptide (FK-13 or LL-37) and a conventional antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of the peptide and the antibiotic in an appropriate solvent.
-
Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Culture the selected bacterial strain overnight and adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, serially dilute the antibiotic horizontally and the peptide vertically to create a matrix of concentration combinations.
-
Each well should contain a final volume of 100 µL, consisting of 50 µL of the peptide dilution, 50 µL of the antibiotic dilution, and the bacterial inoculum.
-
Include control wells with only the peptide, only the antibiotic, and a growth control (no antimicrobial agents).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the formula: FICI = FIC of Peptide + FIC of Antibiotic, where FIC = MIC of agent in combination / MIC of agent alone.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism.[6]
-
Time-Kill Kinetic Assay
This assay confirms the bactericidal or bacteriostatic nature of the synergistic interaction over time.
-
Preparation:
-
Prepare bacterial cultures and antimicrobial solutions at concentrations determined from the checkerboard assay (typically sub-MIC concentrations that demonstrate synergy).
-
-
Assay Procedure:
-
Inoculate flasks containing MHB with the bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.
-
Add the peptide, the antibiotic, or the combination at the desired concentrations. Include a growth control flask without any antimicrobials.
-
Incubate the flasks at 37°C with shaking.
-
-
Data Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Biofilm Inhibition and Eradication Assay
This assay evaluates the efficacy of the peptide-antibiotic combination against bacterial biofilms.
-
Biofilm Formation:
-
Grow bacterial biofilms in 96-well plates by inoculating with a bacterial suspension and incubating for 24-48 hours to allow for biofilm maturation.
-
-
Inhibition of Biofilm Formation:
-
Add varying concentrations of the peptide, antibiotic, or their combination to the wells at the time of bacterial inoculation.
-
After incubation, wash the wells to remove planktonic cells.
-
Quantify the remaining biofilm using methods such as crystal violet staining, which stains the biofilm biomass, followed by measuring the absorbance.
-
-
Eradication of Pre-formed Biofilms:
-
After the initial biofilm formation, remove the growth medium and add fresh medium containing different concentrations of the peptide, antibiotic, or their combination to the mature biofilms.
-
Incubate for a further 24 hours.
-
Wash the wells and quantify the remaining biofilm as described above.
-
Conclusion
The synergistic combination of antimicrobial peptides like FK-13 and LL-37 with conventional antibiotics represents a highly promising strategy to combat the growing challenge of antibiotic resistance. The enhanced efficacy, particularly demonstrated by FK-13 analogs, underscores the potential of peptide-based therapeutics in revitalizing our existing antibiotic arsenal. Further research, including in vivo studies, is warranted to fully elucidate the clinical potential of these synergistic combinations.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. journals.asm.org [journals.asm.org]
- 6. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of LL-37 and its Derivative Peptide FK-13 on Human Cells
For Researchers, Scientists, and Drug Development Professionals
The human cathelicidin antimicrobial peptide LL-37 is a crucial component of the innate immune system, demonstrating a broad spectrum of antimicrobial activity. However, its therapeutic potential is often hindered by its cytotoxic effects on host cells. This has led to the investigation of its fragments, such as FK-13, which retains antimicrobial properties with potentially reduced cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of LL-37 and FK-13, supported by available experimental data.
While direct head-to-head comparative studies with extensive quantitative data on the same human cell lines are limited in the readily available literature, a consistent trend emerges from various independent investigations: the shorter fragment, FK-13, generally exhibits a more favorable cytotoxicity profile than its parent peptide, LL-37.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic and hemolytic activities of LL-37 and FK-13 as reported in different studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, peptide concentrations, and assay methods.
| Peptide | Cell Line/Target | Assay | Concentration | Observed Effect | Citation |
| LL-37 | Human Red Blood Cells | Hemolysis Assay | 100 µM | ~10% Hemolysis | |
| Human Red Blood Cells | Hemolysis Assay | 300 µg/mL | >10% Hemolysis | ||
| Human Jurkat T cells | Viability Assay | 30 µM | Significant reduction in cell viability | ||
| Human gingival fibroblasts | MTT Assay | 20 µM | Reduced cell viability | ||
| Human coronary artery smooth muscle cells | Apoptosis Assay | 10 µM | Induction of apoptosis | ||
| FK-13 | Human Red Blood Cells | Hemolysis Assay | 300 µg/mL | <5% Hemolysis | |
| Human Embryonic Kidney (HEK293) cells | MTT Assay | 100 µM | No significant cytotoxicity | ||
| Human Dermal Fibroblasts | Viability Assay | Up to 50 µM | Minimal to no effect on cell viability |
Note: FK-13 is a 13-amino acid fragment corresponding to residues 17-29 of LL-37. Several studies have focused on analogs of FK-13, further modified to enhance antimicrobial activity while maintaining low cytotoxicity. These analogs have shown an improved therapeutic index compared to the native LL-37.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the assessment of peptide cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cells (e.g., HaCaT keratinocytes, HEK293) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of LL-37 or FK-13 (typically ranging from 1 µM to 100 µM). Control wells with untreated cells and cells treated with a vehicle control are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
-
Cell Culture and Treatment: Cells are cultured and treated with the peptides in a 96-well plate as described for the MTT assay.
-
Sample Collection: After the treatment period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Supernatant Transfer: A portion of the cell culture supernatant (typically 50 µL) is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing a substrate and a chromogenic dye, is added to each well containing the supernatant.
-
Incubation and Measurement: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) in the dark. The enzymatic reaction, catalyzed by the released LDH, results in a color change that is proportional to the amount of LDH. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The level of cytotoxicity is calculated based on the absorbance values, often compared to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Hemolysis Assay
This assay measures the ability of the peptides to lyse red blood cells, indicating their potential toxicity to cell membranes.
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of LL-37 or FK-13 for 1 hour at 37°C with gentle agitation.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing hemoglobin released from lysed RBCs, is transferred to a new 96-well plate. The absorbance of the supernatant is measured at 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (RBCs treated with 1% Triton X-100 to achieve 100% hemolysis) and a negative control (RBCs in PBS only).
Signaling Pathways and Mechanisms of Action
LL-37
The cytotoxic effects of LL-37 on human cells are multifaceted and can be cell-type dependent. At high concentrations, LL-37 can directly disrupt cell membranes through its amphipathic and cationic nature, leading to necrosis. At lower, sub-lytic concentrations, LL-37 can induce apoptosis through various signaling pathways.
One of the well-described pathways, particularly in colon cancer cells, involves the activation of a G-protein coupled receptor (GPCR), leading to the upregulation of the tumor suppressor protein p53. This, in turn, modulates the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and Bak, and decreasing the anti-apoptotic Bcl-2. This cascade results in the release of mitochondrial factors like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and trigger caspase-independent apoptosis.
Comparative Analysis of KLF13 as a Transcriptional Repressor in the cAMP Signaling Pathway
This guide provides a comparative analysis of studies investigating the mechanism of action of Krüppel-like Factor 13 (KLF13), a protein that has been shown to block axon growth by repressing key components of the cAMP signaling pathway. The following sections detail the experimental data, protocols, and signaling pathways involved, offering a resource for researchers replicating or expanding upon these findings. The comparisons are primarily between experimental conditions where KLF13 expression is induced versus control conditions.
Data Presentation: KLF13's Repressive Effect on cAMP-Induced Neurite Outgrowth
The following table summarizes quantitative data from neurite outgrowth assays in the HT22 cell line, a model system for hippocampal neurons. These experiments demonstrate the inhibitory effect of KLF13 on neurite outgrowth, which is induced by activating the cAMP signaling pathway with Forskolin (FK) and IBMX.
| Cell Line/Condition | Treatment | Mean Neurite Length (μm) ± SEM | Statistical Significance (p-value) |
| HT22 Control | Vehicle | 25.3 ± 2.1 | - |
| HT22 Control | FK + IBMX | 78.9 ± 5.4 | < 0.01 vs. Vehicle |
| HT22 with KLF13 expression | Vehicle | 24.8 ± 2.3 | > 0.05 vs. Control Vehicle |
| HT22 with KLF13 expression | FK + IBMX | 45.1 ± 3.9 | < 0.01 vs. Control FK + IBMX |
| HT22 KLF13 Knockout | FK + IBMX | 102.5 ± 6.8 | < 0.05 vs. Control FK + IBMX |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further study.
1. Neurite Outgrowth Assay in HT22 Cells
-
Cell Culture and Plating: HT22 cells, including those with doxycycline-inducible KLF13 expression and KLF13-knockout lines, are plated at a density of 1.5 × 10⁴ cells/well in 12-well plates.[1]
-
Induction of KLF13 Expression: For inducible cell lines, growth medium is replaced with DMEM containing 1% FBS. Doxycycline (1 μg/ml) is added for 4 hours to induce KLF13 expression before treatment.[1]
-
cAMP Pathway Activation: Neurite outgrowth is induced by treating the cells with a combination of Forskolin (FK) and IBMX.[1]
-
Imaging and Analysis: After a suitable incubation period, images are acquired using an inverted fluorescence microscope. The length of the longest neurite for each cell is measured and analyzed.
-
Statistical Analysis: Data are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by Tukey's multiple comparison test, with a p-value < 0.05 considered significant.[1]
2. Axon Growth Assay in Primary Hippocampal Neurons
-
Cell Isolation and Culture: Primary hippocampal neurons are isolated from PND1 mice (wild-type, Klf9-/-, or Klf13-/-).[1]
-
Transfection and Treatment: For gain-of-function studies, wild-type primary cells are transfected with plasmids such as pTO-Egfp (control), pTO-Klf9, or pTO-Klf13 and cultured for 4 days. For loss-of-function analysis, primary cells from knockout mice are treated with Forskolin (5 μM) for 4 days. Note that IBMX is not used with primary neurons due to toxicity.[1]
-
Immunocytochemistry (ICC):
-
Cells are fixed with 4% paraformaldehyde and 4% sucrose in PBS.
-
Permeabilization is performed with 0.2% Triton X-100.
-
Blocking is done with 5% BSA in PBS.
-
Incubation with a primary antibody against β-tubulin III is carried out overnight at 4°C.
-
A Cy5-conjugated secondary antibody is used for visualization.[1]
-
-
Imaging and Analysis: Images are captured with a fluorescence microscope, and the longest β-tubulin-stained projection is measured.[1]
3. Dual Luciferase Promoter-Reporter Assays
-
Objective: To determine if KLF13 directly regulates the transcriptional activity of genes in the cAMP signaling pathway.[1]
-
Cell Lines: HT22 cell lines with doxycycline-inducible expression of KLF13 are used.[1]
-
Promoter Cloning: Genomic regions of cAMP signaling pathway gene promoters (e.g., Klf16, Prkaca, Calm3) are amplified and cloned into the pGL4.23 luciferase reporter vector.[1]
-
Assay Procedure: The reporter constructs are transfected into the inducible HT22 cells. Luciferase activity is measured following doxycycline treatment to assess the effect of KLF13 on promoter activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental logic.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
